molecular formula C7H10ClNO B1280133 2-Amino-6-methylphenol hydrochloride CAS No. 78886-51-8

2-Amino-6-methylphenol hydrochloride

Cat. No.: B1280133
CAS No.: 78886-51-8
M. Wt: 159.61 g/mol
InChI Key: TYBHCHHFJWXIHS-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol hydrochloride (CAS 78886-51-8) is a high-purity chemical compound with the molecular formula C 7 H 10 ClNO and a molecular weight of 159.61 g/mol . This hydrochloride salt form of 2-amino-6-methylphenol features both phenolic and amino functional groups, which enhances its water solubility and makes it a valuable building block in organic synthesis and pharmaceutical research . Its molecular structure suggests potential applications in the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals . In scientific research, this compound has been utilized in crystal structure prediction (CSP) studies of aminols and appears in the synthesis of novel SIRT1 activators investigated for their potential to improve metabolic conditions and fatty liver, as well as for anti-aging properties . It is also referenced in the development of compounds with ZNF143 inhibitory activity and in studies of pseudopericyclic sigmatropic rearrangements . Researchers value this compound for its role in exploring new chemical entities and biological mechanisms. The solid should be stored in a cool (2-8°C), dark place, sealed under an inert atmosphere such as nitrogen, and protected from moisture to ensure stability . This product is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . Appropriate personal protective equipment should be used. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHCHHFJWXIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501012
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
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Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78886-51-8
Record name NSC50753
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
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Foundational & Exploratory

2-Amino-6-methylphenol hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylphenol hydrochloride (CAS No. 78886-51-8), a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This document delves into the compound's chemical and physical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and explores its primary application as a precursor for a versatile class of bioactive heterocyclic compounds—benzoxazoles. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Chemical Identity

2-Amino-6-methylphenol hydrochloride is the salt form of 2-Amino-6-methylphenol (CAS No. 17672-22-9), a substituted aminophenol.[1][2] The presence of an amino group (-NH2) and a hydroxyl group (-OH) ortho to each other on a cresol backbone makes it a highly reactive and versatile building block in organic synthesis.[1][2] The hydrochloride salt form offers enhanced stability and improved handling characteristics compared to the free base, which is susceptible to oxidation. Its primary value in the pharmaceutical industry lies in its role as a key precursor for the synthesis of substituted benzoxazoles, a scaffold found in numerous compounds with a wide spectrum of biological activities.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-methylphenol hydrochloride is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental data such as pKa and detailed solubility profiles are not widely published.

PropertyValueSource(s)
CAS Number 78886-51-8[3][4][5]
Molecular Formula C₇H₁₀ClNO[3][4]
Molecular Weight 159.61 g/mol [3]
Appearance Typically a solid (color may vary)[1]
Purity Commonly available at ≥96%[3]
Storage 4°C, under inert atmosphere (Nitrogen), away from moisture[3]
SMILES CC1=C(O)C(N)=CC=C1.Cl[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Synthesis and Purification Workflow

The synthesis of 2-Amino-6-methylphenol hydrochloride is typically achieved in a two-step process: first, the catalytic hydrogenation of the corresponding nitrophenol precursor, 2-methyl-6-nitrophenol, to yield the free base, 2-Amino-6-methylphenol. The second step involves the conversion of the free base to its hydrochloride salt. The following protocol is a representative, self-validating system based on established methods for nitrophenol reduction and salt formation.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Hydrochloride Salt Formation Start 2-Methyl-6-nitrophenol Reactor Reactor: - Solvent (e.g., Ethanol) - Catalyst (e.g., Pd/C) - H2 atmosphere (controlled pressure) Start->Reactor Filtration Catalyst Filtration Reactor->Filtration Product1 2-Amino-6-methylphenol (in solution) Filtration->Product1 HCl_Addition Addition of HCl (e.g., HCl in isopropanol) Product1->HCl_Addition Precipitation Precipitation/ Crystallization HCl_Addition->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalProduct 2-Amino-6-methylphenol Hydrochloride (Solid) Isolation->FinalProduct Benzoxazole_Synthesis cluster_reactants Reactants cluster_product Product Aminophenol 2-Amino-6-methylphenol Process Condensation & Cyclization (e.g., heat, acid catalyst) Aminophenol->Process Reagent R-COOH (Carboxylic Acid) or R-CHO (Aldehyde) or other electrophile Reagent->Process Benzoxazole Substituted Benzoxazole Process->Benzoxazole -2H₂O

Sources

Introduction: A Versatile Phenolic Amine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride

2-Amino-6-methylphenol hydrochloride (CAS No: 78886-51-8) is the salt form of 2-amino-6-methylphenol, a substituted phenolic amine that serves as a crucial building block in synthetic organic chemistry.[1][2] Characterized by the presence of amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups on a benzene ring, this compound exhibits a unique reactivity profile.[2] The strategic placement of these functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its applications span various industries, most notably in the development of pharmaceuticals and as an intermediate for dyes and pigments.[2][3] In the context of drug development, its structural motif is of interest for creating novel therapeutic agents. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's properties, analytical characterization, and handling protocols to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical Profile

Accurate identification is paramount for both regulatory compliance and scientific integrity. 2-Amino-6-methylphenol is also known by several synonyms, including 6-Amino-2-methylphenol, 6-Amino-o-cresol, and 2-Hydroxy-3-methylaniline.[2] The hydrochloride salt form is often preferred in laboratory settings due to its improved stability and handling characteristics compared to the free base.

Structural and Molecular Data

The fundamental properties of both the hydrochloride salt and its free base are summarized below. This data is essential for stoichiometric calculations in synthesis and for interpreting analytical results.

Property2-Amino-6-methylphenol Hydrochloride2-Amino-6-methylphenol (Free Base)
CAS Number 78886-51-8[1]17672-22-9[2][4]
Molecular Formula C₇H₁₀ClNO[1]C₇H₉NO[2][5]
Molecular Weight 159.61 g/mol [1]123.15 g/mol [5][6][7]
IUPAC Name 2-amino-6-methylphenol;hydrochloride2-amino-6-methylphenol[8]
Appearance Solid[9]Brown to reddish-brown solid[4]
Melting Point Not specified86-90°C[5]
Solubility Soluble in polar solvents[2]Soluble in polar solvents[2]
Storage 4°C, under nitrogen, away from moisture[1]2-8°C, sealed in dry, dark place[4][8][10]
Chemical Reactivity Insights

The molecule's utility stems from the reactivity of its functional groups. The amino group acts as a nucleophile and a weak base, while the phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. Both groups can direct electrophilic aromatic substitution, making the aromatic ring susceptible to further functionalization.[2] This dual reactivity is the causal basis for its selection as a precursor in multi-step syntheses.

Analytical Characterization Methodologies

A multi-faceted analytical approach is required to confirm the identity, purity, and concentration of 2-Amino-6-methylphenol hydrochloride. The following sections detail validated protocols for its characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like 2-Amino-6-methylphenol. The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The protocol described below is a self-validating system; consistent retention times and peak shapes are indicative of a stable analytical process.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the sample solution at a target concentration of 0.5 mg/mL in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 274 nm.[11]

  • Data Analysis:

    • Identify the peak corresponding to 2-Amino-6-methylphenol hydrochloride by comparing the retention time with the reference standard.

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in 50:50 ACN:H2O P1->P2 P3 Filter (0.45 µm) P2->P3 H1 Inject into HPLC System P3->H1 Prepared Sample H2 C18 Column Separation (Gradient Elution) H1->H2 H3 UV Detection (274 nm) H2->H3 D1 Integrate Peaks H3->D1 Chromatogram D2 Calculate Area % D1->D2 D3 Generate Report D2->D3

Caption: HPLC purity analysis workflow for 2-Amino-6-methylphenol HCl.

Spectroscopic Identity Confirmation

Spectroscopic methods provide orthogonal confirmation of the molecule's structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include:

    • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

    • N-H stretch (amine): Two distinct peaks (for the primary amine) in the region of 3300-3500 cm⁻¹.

    • C-H stretch (aromatic/aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹. The presence of the hydrochloride salt may broaden the amine and hydroxyl stretches due to hydrogen bonding and the formation of an ammonium salt (-NH₃⁺).[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Expect distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methyl protons (a singlet around 2.0-2.5 ppm), and exchangeable protons from the -OH and -NH₂ groups (which may appear as broad singlets).

    • ¹³C NMR: Expect signals for the seven unique carbon atoms, with aromatic carbons appearing between 110-160 ppm and the methyl carbon appearing upfield (~15-25 ppm).[7]

  • Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) on the free base, this technique confirms the molecular weight. The electron ionization (EI) mass spectrum of the free base (2-amino-6-methylphenol) would show a molecular ion peak (M⁺) at m/z = 123.[6][7]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safe laboratory practices. 2-Amino-6-methylphenol hydrochloride is an irritant and a potential sensitizer.

GHS Hazard Information

The compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][13]

  • H317: May cause an allergic skin reaction.[6]

  • H319: Causes serious eye irritation.[1][13]

  • H335: May cause respiratory irritation.[1][13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage Protocol

To ensure long-term stability and prevent degradation, the compound must be stored correctly.

  • Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Atmosphere: For the hydrochloride salt, storage under an inert atmosphere like nitrogen is recommended to protect from moisture.[1]

Applications in Research and Drug Development

The value of 2-Amino-6-methylphenol hydrochloride lies in its role as a versatile synthetic intermediate.[2][3]

Role as a Synthetic Precursor

The amino and hydroxyl groups can be independently or sequentially modified, allowing for the construction of complex molecular architectures.

  • The amino group can undergo acylation, alkylation, or diazotization reactions.

  • The hydroxyl group can be alkylated to form ethers or acylated to form esters. This reactivity makes it a key starting material for heterocyclic compounds and substituted anilines, which are common scaffolds in medicinal chemistry.

Logical Pathway in Synthesis

The diagram below illustrates the logical flow of using this compound as a building block.

Synthesis_Logic cluster_reactions Synthetic Transformations Start 2-Amino-6-methylphenol HCl (Starting Material) R1 Protecting Group Chemistry Start->R1 R2 Amino Group Modification (e.g., Acylation) Start->R2 R3 Hydroxyl Group Modification (e.g., Etherification) Start->R3 R4 Aromatic Ring Substitution Start->R4 Intermediate Functionalized Intermediate R1->Intermediate R2->Intermediate R3->Intermediate R4->Intermediate Final Target Molecule (e.g., API, Dye) Intermediate->Final

Caption: Synthetic utility of 2-Amino-6-methylphenol HCl as a precursor.

References

  • PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Srini Chem. (n.d.). 6-Amino-2-methylphenol. Retrieved January 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 25, 2026, from [Link]

Sources

2-Amino-6-methylphenol hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride: Structure, Synthesis, and Applications

Introduction

2-Amino-6-methylphenol hydrochloride (CAS No: 78886-51-8) is a significant chemical intermediate, valued for its versatile molecular architecture. As the hydrochloride salt of 2-amino-6-methylphenol, this compound offers enhanced stability and solubility in polar solvents, making it a practical building block in complex organic syntheses. Its structure, featuring a phenolic hydroxyl group, a primary amine, and a methyl group on an aromatic ring, provides multiple reactive sites for chemical modification.[1] This unique combination of functional groups has established its importance in diverse fields, most notably as a precursor in the manufacturing of dyes, a key component in pharmaceutical intermediates, and a coupler in oxidative hair dye formulations.[1][2][3][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the compound's properties, synthesis, analytical validation, and safe handling. The focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific integrity and practical utility.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This chapter elucidates the structural and chemical characteristics of 2-Amino-6-methylphenol hydrochloride, which dictate its reactivity, stability, and handling requirements.

Molecular Identity

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The key identifiers for this compound are summarized below.

IdentifierValue
CAS Number 78886-51-8[6][7]
Molecular Formula C₇H₁₀ClNO[6][7]
Molecular Weight 159.61 g/mol [6][7]
IUPAC Name 2-amino-6-methylphenol;hydrochloride
Synonyms 6-Amino-o-cresol hydrochloride, 2-Hydroxy-3-methylaniline hydrochloride[1]
SMILES CC1=C(O)C(N)=CC=C1.Cl[6]
InChI Key ALQKEYVDQYGZDN-UHFFFAOYSA-N (for free base)[1]
Structural Elucidation

The compound's utility is a direct result of its molecular structure. It consists of an ortho-cresol (2-methylphenol) backbone substituted with an amino group at the 6-position. The hydrochloride salt is formed by the protonation of the basic amino group.

2D structure of 2-Amino-6-methylphenol hydrochlorideFigure 1. 2D Chemical Structure of 2-Amino-6-methylphenol Hydrochloride

The interplay between the functional groups dictates the molecule's chemical personality. The electron-donating effects of the hydroxyl, amino, and methyl groups activate the aromatic ring, making it susceptible to electrophilic substitution. The amino group provides a nucleophilic site and a handle for diazotization reactions, while the phenolic hydroxyl group offers a site for etherification or esterification.

G A 2-Amino-6-methylphenol Hydrochloride B Phenolic -OH Group A->B Acidity, Etherification C Ammonium -NH3+ Group A->C Basicity, Diazotization D Aromatic Ring A->D Activated Core E Methyl -CH3 Group A->E Steric Influence D->B e- donating D->C e- donating D->E e- donating

Caption: Functional group relationships in the core structure.

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, such as reaction temperature and solvent choice.

PropertyValueSource
Appearance Brown to reddish-brown solid[2]
Melting Point 86°C (for free base)[2]
Boiling Point 232.9 ± 28.0 °C (Predicted)[2]
pKa 10.10 ± 0.10 (Predicted)[2]
Solubility Soluble in polar solvents[1]
Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. 2-Amino-6-methylphenol hydrochloride should be stored at 2-8°C under an inert atmosphere, protected from light and moisture.[2][6][7]

  • Causality: The phenolic and amino functional groups are susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and impurity formation. The hydrochloride salt is hygroscopic; moisture absorption can affect its physical properties and reactivity. Storing under an inert gas (e.g., nitrogen or argon) displaces oxygen and moisture, preserving the compound's purity.

Chapter 2: Synthesis and Purification

While commercially available, an in-house synthesis may be required for specialized applications like isotopic labeling or the creation of novel derivatives. This chapter outlines a reliable synthetic pathway.

Synthetic Pathway Overview

A robust and common method for preparing aminophenols is the selective reduction of a nitrophenol precursor. The resulting free amine can then be readily converted to its hydrochloride salt. This two-step process is generally high-yielding and utilizes standard laboratory reagents.

G A 2-Methyl-6-nitrophenol (Starting Material) B Reduction (e.g., Sn/HCl or H2/Pd-C) A->B C 2-Amino-6-methylphenol (Free Base Intermediate) B->C D Acidification (HCl in Ether) C->D E 2-Amino-6-methylphenol Hydrochloride (Final Product) D->E

Caption: A typical two-step synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2-Methyl-6-nitrophenol.

Trustworthiness: Each step includes a rationale. The workup and purification stages are designed to effectively remove byproducts and unreacted starting materials, ensuring a high-purity final product.

Step 1: Reduction of 2-Methyl-6-nitrophenol

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add tin (Sn) powder (e.g., 15 g, ~0.126 mol).

  • Reaction Initiation: Add 50 mL of concentrated hydrochloric acid (HCl) to the flask. The mixture will begin to exotherm.

  • Substrate Addition: Dissolve 2-Methyl-6-nitrophenol (e.g., 5 g, ~0.033 mol) in 50 mL of ethanol. Add this solution dropwise from the dropping funnel to the stirred Sn/HCl mixture over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The Sn/HCl system is a classic and effective reagent for the reduction of aromatic nitro groups to amines. Refluxing ensures the reaction goes to completion.

  • Workup - Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10). Tin hydroxides will precipitate.

    • Rationale: Basification deprotonates the newly formed ammonium salt to the free amine and precipitates the tin salts, which are insoluble in the basic aqueous solution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: The free amine (2-Amino-6-methylphenol) is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts behind in the aqueous layer.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-methylphenol free base.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-Amino-6-methylphenol from the previous step in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.

    • Rationale: The basic amino group reacts with HCl to form the insoluble hydrochloride salt, which precipitates from the nonpolar ether solvent.[8]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C) to yield the final product, 2-Amino-6-methylphenol hydrochloride.

Purification: Recrystallization

For applications requiring very high purity, the hydrochloride salt can be recrystallized.

  • Solvent Selection: A common solvent system is ethanol/diethyl ether. The salt is soluble in hot ethanol but sparingly soluble in cold ethanol and insoluble in ether.

  • Procedure: Dissolve the crude salt in a minimum volume of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystallization is slow, add a small amount of diethyl ether as an anti-solvent.

  • Collection: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Chapter 3: Analytical Characterization

Rigorous analytical testing is non-negotiable. It validates the identity and purity of the synthesized compound, ensuring that it meets the specifications required for downstream applications, particularly in drug development.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The predicted spectrum would show distinct signals confirming the structure.

    • δ ~9.0-10.0 ppm (broad s, 3H): Protons of the -NH₃⁺ group.

    • δ ~7.0-7.5 ppm (m, 3H): Aromatic protons on the ring.

    • δ ~5.0 ppm (s, 1H): Phenolic -OH proton.

    • δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons.

    • Rationale: The number of signals, their chemical shifts, splitting patterns, and integration values provide a unique fingerprint of the molecule's proton environment.

  • FT-IR Spectroscopy (KBr Pellet):

    • ~3200-3400 cm⁻¹ (broad): O-H stretch of the phenol.

    • ~2800-3000 cm⁻¹ (broad): N-H stretch from the ammonium salt.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretches of the methyl group.

    • ~1600, 1470 cm⁻¹: C=C aromatic ring stretches.

    • Rationale: This technique confirms the presence of the key functional groups based on their characteristic vibrational frequencies.

Chromatographic Analysis: Purity Assessment

RP-HPLC is the gold standard for assessing the purity of small organic molecules. The following method is adapted from established procedures for similar analytes.[9][10]

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm particle size[9]
Mobile Phase A 0.02 M Ammonium Acetate, pH 7.4
Mobile Phase B Methanol
Gradient Isocratic: 25% A, 75% B[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[9]
Detection UV at 230 nm[9]
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at ~1 mg/mL.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of the compound at a known concentration.

  • Inject the sample and record the chromatogram for a sufficient run time (e.g., 10 minutes).

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The analysis will detect the molecular ion of the free base after the loss of HCl.

  • m/z: 124.07 [M+H]⁺ (Calculated for C₇H₁₀NO⁺).

  • Rationale: Mass spectrometry provides an exact mass measurement, confirming the elemental composition of the molecule.

Chapter 4: Applications in Research and Development

The value of 2-Amino-6-methylphenol hydrochloride lies in its role as a versatile synthon, or building block, for more complex molecules.[4]

  • Dye Synthesis: The primary amino group can be converted into a diazonium salt, which is a powerful electrophile. This salt can then be reacted with an electron-rich coupling partner (like another phenol or aniline) to form highly colored azo dyes. This is a cornerstone reaction in the pigment industry.[2][3]

  • Pharmaceutical Synthesis: In drug development, this compound serves as a starting scaffold. The functional groups allow for the construction of various heterocyclic ring systems, such as benzoxazoles or phenoxazines, which are privileged structures in medicinal chemistry known to exhibit a wide range of biological activities.[1][3][4]

  • Cosmetics Industry: It is used as a "coupler" in permanent hair color formulations. In an oxidative environment (typically using hydrogen peroxide), it reacts with a "primary intermediate" (like p-phenylenediamine) to form the final dye molecules within the hair shaft.[2][5]

Chapter 5: Safety and Handling Protocols

Ensuring personal and environmental safety is paramount when working with any chemical.

Hazard Identification

This compound is classified as hazardous and must be handled with appropriate care.

Hazard ClassGHS StatementPictogram
Skin Irritation H315: Causes skin irritation[6][7][11]GHS07
Eye Irritation H319: Causes serious eye irritation[6][7][11]GHS07
Respiratory Irritation H335: May cause respiratory irritation[6][7][11]GHS07
Acute Toxicity (Oral) H302: Harmful if swallowed[12][13]GHS07
Exposure Controls and Personal Protection

A multi-layered approach to safety is required.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11][14]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[11][14]

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Wash hands thoroughly after handling.[11][14] Do not eat, drink, or smoke in the laboratory.[12]

First Aid Measures

In case of accidental exposure, follow these procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Spill and Disposal
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.[13][14]

Conclusion

2-Amino-6-methylphenol hydrochloride is more than just a chemical on a shelf; it is a key enabler of innovation. Its well-defined structure, predictable reactivity, and versatile nature make it an invaluable intermediate in the synthesis of dyes, pharmaceuticals, and specialty chemicals. By understanding its properties, mastering its synthesis and analysis, and adhering to strict safety protocols, researchers and developers can effectively harness its potential to create novel and valuable products. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound with confidence and scientific rigor.

References

  • Google Patents. (1998). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Srini Chem. (n.d.). 6-Amino-2-methylphenol Manufacturers Hyderabad. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methylphenol.
  • ResearchGate. (2011). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Amino-2-methylphenol: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety Data Sheet: 3-Amino-2-chloro-6-methylphenol.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-6-nitrophenol.

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An In-depth Technical Guide to the Spectral Characterization of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-6-methylphenol and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple presentation of data, offering in-depth interpretations of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. By examining the spectral characteristics of the free base, we can expertly predict and understand the spectral features of its hydrochloride salt, a common form for enhancing the stability and solubility of amine-containing compounds. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring scientific integrity and empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

2-Amino-6-methylphenol is an aromatic compound featuring a phenol, a primary amine, and a methyl group substituted on a benzene ring.[1] The relative positions of these functional groups (amino and hydroxyl at positions 2 and 1, and the methyl group at position 6) create a unique electronic environment, which is reflected in its characteristic spectral data. The hydrochloride salt is formed by the protonation of the basic amino group. This structural change significantly influences the spectral properties of the molecule.

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in the 2-Amino-6-methylphenol molecule are numbered as follows:

Figure 1: Molecular Structure of 2-Amino-6-methylphenol with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Principles and Experimental Protocol

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following protocol ensures the acquisition of reliable and reproducible data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample.

  • Solvent Selection: Choose a suitable deuterated solvent. For 2-Amino-6-methylphenol and its hydrochloride salt, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and its exchangeable proton signals for the -OH and -NH₂ groups, which will appear as broad singlets.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shimming insert->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate interpret Structural Interpretation integrate->interpret

Figure 2: General Workflow for NMR Spectroscopy.

¹H NMR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

The ¹H NMR spectrum of 2-Amino-6-methylphenol in a suitable deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0Broad Singlet1HOH
~6.6-6.8Multiplet3HAr-H (H3, H4, H5)
~4.5Broad Singlet2HNH₂
~2.1Singlet3HCH₃

Interpretation:

  • Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 6.6-6.8 ppm. Their specific chemical shifts and coupling patterns are determined by the electronic effects of the -OH, -NH₂, and -CH₃ substituents.

  • Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at approximately δ 2.1 ppm.

  • Hydroxyl Proton (OH): The phenolic proton is acidic and its signal is typically broad due to chemical exchange. In DMSO-d₆, it is expected to appear at a downfield chemical shift of around δ 9.0 ppm.

  • Amino Protons (NH₂): The protons of the primary amine are also exchangeable and will give rise to a broad singlet around δ 4.5 ppm. The addition of D₂O would cause the signals for the OH and NH₂ protons to disappear, confirming their assignment.[2]

2-Amino-6-methylphenol Hydrochloride

Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This has a significant impact on the ¹H NMR spectrum:

  • Ammonium Protons (-NH₃⁺): The signal for the amino protons will shift significantly downfield due to the positive charge on the nitrogen atom and will likely appear as a broad singlet at a chemical shift greater than that of the free amine.

  • Aromatic Protons: The -NH₃⁺ group is more electron-withdrawing than the -NH₂ group. This will cause a general downfield shift of the aromatic proton signals. The effect will be most pronounced for the ortho and para protons relative to the ammonium group.

  • Hydroxyl and Methyl Protons: The chemical shifts of the hydroxyl and methyl protons are expected to be less affected, although minor shifts may be observed due to the overall change in the electronic structure of the molecule.

¹³C NMR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

The ¹³C NMR spectrum of the free base will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~145-150C1 (C-OH)
~135-140C2 (C-NH₂)
~125-130C6 (C-CH₃)
~115-125C3, C4, C5
~15-20CH₃

Interpretation:

  • Substituted Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be the most downfield of the aromatic signals. The carbon bearing the methyl group (C6) will also be in this region.

  • Unsubstituted Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5) will appear at higher field (lower ppm values).

  • Methyl Carbon: The methyl carbon will be the most upfield signal, typically in the range of δ 15-20 ppm.

2-Amino-6-methylphenol Hydrochloride

Protonation of the amino group will also affect the ¹³C NMR spectrum:

  • C2 (C-NH₃⁺): The chemical shift of the carbon atom attached to the newly formed ammonium group will experience a downfield shift due to the increased electron-withdrawing nature of the substituent.

  • Other Aromatic Carbons: The other aromatic carbons will also experience shifts, with the magnitude and direction depending on their position relative to the ammonium group. Generally, a slight downfield shift is expected for the ortho and para carbons.

  • Methyl Carbon: The chemical shift of the methyl carbon is not expected to change significantly.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Experimental Protocol

Principle: Different chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually in wavenumbers, cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[3]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data & Interpretation

2-Amino-6-methylphenol (Free Base)

Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3200N-H Stretch (asymmetric & symmetric)Primary Amine
3200-3600O-H Stretch (broad)Phenol
3100-3000C-H StretchAromatic
2950-2850C-H StretchMethyl
1620-1580N-H BendPrimary Amine
1600, 1475C=C StretchAromatic Ring
1260-1000C-O StretchPhenol

Interpretation:

  • O-H and N-H Stretching Region: The region above 3000 cm⁻¹ will be dominated by a broad O-H stretching band from the phenol and two sharper N-H stretching bands from the primary amine.[4]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information, including N-H bending, C=C aromatic ring stretching, and C-O stretching vibrations, which are characteristic of the molecule's overall structure.

2-Amino-6-methylphenol Hydrochloride

The IR spectrum of the hydrochloride salt will show significant differences compared to the free base, primarily due to the conversion of the -NH₂ group to an -NH₃⁺ group.

  • N-H Stretching: The N-H stretching vibrations of the -NH₃⁺ group will appear as a broad, strong band in the 3000-2500 cm⁻¹ region.[5][6] This is a highly characteristic feature of amine salts.

  • N-H Bending: The N-H bending vibrations of the -NH₃⁺ group will be observed in the 1600-1500 cm⁻¹ region.

  • O-H Stretch: The broad O-H stretching band of the phenol will still be present.

Data Synthesis and Structural Confirmation

The collective evidence from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of 2-Amino-6-methylphenol and its hydrochloride salt.

Spectral_Confirmation cluster_structure Molecular Structure cluster_nmr NMR Evidence cluster_ir IR Evidence mol 2-Amino-6-methylphenol Hydrochloride h_nmr ¹H NMR: - Downfield shift of Ar-H - Broad -NH₃⁺ signal mol->h_nmr confirms c_nmr ¹³C NMR: - Downfield shift of C-NH₃⁺ mol->c_nmr confirms ir IR: - Broad -NH₃⁺ stretch (3000-2500 cm⁻¹) - -NH₃⁺ bend (~1600-1500 cm⁻¹) mol->ir confirms

Figure 3: Correlation of Spectral Evidence to the Structure of 2-Amino-6-methylphenol Hydrochloride.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. For the hydrochloride salt, the appearance of the characteristic broad ammonium N-H stretch in the IR spectrum, coupled with the downfield shifts of the adjacent protons and carbons in the NMR spectra, provides unequivocal evidence of the protonation of the amino group.

Conclusion

The spectral characterization of 2-Amino-6-methylphenol hydrochloride is a critical step in its identification, quality control, and application in research and development. This guide has provided a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in the fundamental principles of spectroscopy. By understanding the spectral features of the free base and the predictable changes upon protonation, scientists can confidently interpret their experimental data. The protocols and interpretations presented herein serve as a valuable resource for ensuring the scientific rigor and integrity of their work.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(100), 57095-57099. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(3), 1-6. Retrieved from [Link]

  • Gannett, P. (2019, October 26). What is the NMR peak for methylphenol?. Quora. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-621. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 2-Amino-6-methylphenol hydrochloride. Given the limited direct literature on its specific biological activities, this document emphasizes a structured, hypothesis-driven approach, detailing the experimental methodologies required to elucidate its potential pharmacological effects.

Introduction: Chemical Identity and Rationale for Investigation

2-Amino-6-methylphenol hydrochloride is an organic compound featuring a phenol ring substituted with both an amino and a methyl group.[1][2] Its structure suggests potential for diverse biological activities, making it a molecule of interest in medicinal chemistry and pharmaceutical development.[1][3][4] While primarily utilized as a precursor in the synthesis of dyes and other organic molecules, the presence of the reactive amino and hydroxyl moieties warrants a thorough investigation into its potential as a bioactive agent.[1][3][4][5]

This guide will explore plausible mechanisms of action based on its structural alerts and outline a rigorous experimental strategy to validate these hypotheses.

Hypothesized Mechanisms of Action

The chemical structure of 2-Amino-6-methylphenol suggests several potential biological activities that can be systematically investigated.

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

  • Hypothesis: 2-Amino-6-methylphenol hydrochloride acts as a direct antioxidant by scavenging free radicals.

Enzyme Inhibition

The aromatic ring and functional groups could allow the molecule to bind to the active sites of various enzymes.

  • Hypothesis: 2-Amino-6-methylphenol hydrochloride may inhibit enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or monoamine oxidases (MAO-A/MAO-B) due to structural similarities to known inhibitors.

Modulation of Signaling Pathways

Many phenolic compounds are known to interact with intracellular signaling cascades.

  • Hypothesis: The compound could modulate pathways such as the NF-κB or MAPK signaling pathways, which are critical in inflammation and cellular stress responses.

Experimental Validation Protocols

A multi-faceted experimental approach is essential to systematically test the proposed mechanisms of action.

In Vitro Antioxidant Assays

A foundational step is to quantify the direct antioxidant capacity of the compound.

Protocol 1: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound and the positive control.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

  • Preparation of Reagents:

    • Prepare ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add varying concentrations of the test compound or positive control to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Expected Outcomes of In Vitro Antioxidant Assays

AssayMetricInterpretation
DPPHIC50 (µM)Lower IC50 indicates higher radical scavenging activity.
ABTSTEAC (Trolox Equivalents)Higher TEAC value indicates greater antioxidant capacity relative to Trolox.
Enzyme Inhibition Assays

To investigate the potential for enzyme modulation, commercially available assay kits can be utilized.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit. These kits typically measure the peroxidase activity of COX.

  • Procedure:

    • Follow the manufacturer's instructions to test a range of concentrations of 2-Amino-6-methylphenol hydrochloride against both COX-1 and COX-2 isozymes.

    • Use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Data Analysis:

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

  • Assay Principle: Employ a commercial kit that measures the activity of MAO-A and MAO-B through the detection of hydrogen peroxide or another byproduct.

  • Procedure:

    • Screen the compound against both MAO-A and MAO-B isoforms.

    • Use known MAO inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) as controls.

  • Data Analysis:

    • Calculate the IC50 values to determine the inhibitory potential and isoform selectivity.

Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays are crucial to understand the compound's effects in a biological context.

Protocol 5: NF-κB Activation Assay

  • Cell Culture: Use a cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luciferase).

  • Procedure:

    • Pre-treat the cells with various concentrations of 2-Amino-6-methylphenol hydrochloride for 1-2 hours.

    • Induce NF-κB activation with a stimulant such as TNF-α or LPS.

    • After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase).

  • Data Analysis:

    • Determine if the compound inhibits NF-κB activation in a dose-dependent manner.

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Mechanism Confirmation H1 Antioxidant Activity A1 DPPH & ABTS Assays H1->A1 H2 Enzyme Inhibition A2 COX & MAO Inhibition Assays H2->A2 H3 Signaling Pathway Modulation C1 NF-κB Reporter Assay H3->C1 C2 Western Blot for MAPK H3->C2 M1 Elucidation of Core Mechanism A1->M1 A2->M1 C1->M1 C2->M1

Caption: A structured workflow from hypothesis to mechanism confirmation.

Potential Metabolic Pathways

Understanding the metabolism of 2-Amino-6-methylphenol is crucial for interpreting its in vivo effects. The presence of amino and hydroxyl groups suggests several metabolic routes.

  • Phase I Metabolism: The compound can undergo oxidation, potentially catalyzed by cytochrome P450 enzymes, leading to the formation of more polar metabolites.

  • Phase II Metabolism: The hydroxyl and amino groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, which facilitate excretion.[6]

Diagram 2: Hypothesized Metabolic Pathway of 2-Amino-6-methylphenol

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-Amino-6-methylphenol 2-Amino-6-methylphenol Oxidized Metabolites Oxidized Metabolites 2-Amino-6-methylphenol->Oxidized Metabolites CYP450 Glucuronide Conjugates Glucuronide Conjugates 2-Amino-6-methylphenol->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates 2-Amino-6-methylphenol->Sulfate Conjugates SULTs

Caption: Potential Phase I and Phase II metabolic routes.

Toxicity and Safety Considerations

Preliminary data suggests that aminophenol derivatives may cause skin sensitization and irritation.[5][7] Therefore, appropriate safety precautions should be taken during handling.[1] In vivo toxicity studies, including acute and sub-chronic dermal toxicity, would be necessary to establish a safety profile for any potential therapeutic application.[8]

Conclusion

While the definitive mechanism of action for 2-Amino-6-methylphenol hydrochloride remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a bioactive compound. The hypothesis-driven experimental framework outlined in this guide offers a systematic and robust approach to uncover its biological activities. Through a combination of in vitro and cell-based assays, researchers can effectively probe its antioxidant, enzyme-inhibiting, and signaling-modulating properties, paving the way for potential applications in drug discovery and development.

References

  • Phenol - Wikipedia. Wikipedia. [Link]

  • 6-Amino-2-methylphenol | CAS 17672-22-9. Srini Chem. [Link]

  • The Versatility of 6-Amino-2-methylphenol in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 25CN-NBOH - Wikipedia. Wikipedia. [Link]

  • 5-Amino-2-methylphenol | C7H9NO | CID 17818. PubChem. [Link]

  • 2-Amino-5-methylphenol | C7H9NO | CID 76082. PubChem. [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols.
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  • Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Proposed metabolic pathway for the dietary seleno amino acids Se... ResearchGate. [Link]

  • Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. PubMed. [Link]

  • Dysregulated meta-organismal metabolism of aromatic amino acids in alcohol-associated liver disease. NIH. [Link]

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An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride and Its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylphenol hydrochloride is a fine chemical intermediate of significant interest within the realms of medicinal chemistry, dye synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical identity, including its various synonyms, physicochemical properties, and key applications, with a particular focus on its emerging role in drug development. Furthermore, this guide will detail robust analytical methodologies for its characterization and outline essential safety and handling protocols to ensure its proper use in a laboratory setting.

Section 1: Nomenclature and Chemical Identity

A clear understanding of the various names and identifiers for 2-Amino-6-methylphenol hydrochloride is crucial for accurate literature searching and chemical sourcing. The compound is systematically named, but also referred to by several common or trivial names.

Systematic and Common Synonyms:

  • Primary IUPAC Name: 2-Amino-6-methylphenol hydrochloride

  • Common Synonyms:

    • 6-Amino-o-cresol hydrochloride[1]

    • 6-Amino-2-methylphenol hydrochloride

    • 2-Hydroxy-3-methylaniline hydrochloride

    • 6-Methyl-2-aminophenol hydrochloride

    • o-Cresol, 6-amino-, hydrochloride

It is important to note that the un-salified form, 2-Amino-6-methylphenol, is also frequently referred to by its own set of synonyms, including 6-Amino-o-cresol and 6-Amino-2-methylphenol. When sourcing or documenting this chemical, specifying the hydrochloride salt is essential for clarity.

Key Chemical Identifiers:

A comprehensive list of chemical identifiers is provided in the table below for unambiguous identification.

IdentifierValueSource
CAS Number 78886-51-8ChemScene[2]
Molecular Formula C₇H₁₀ClNOChemScene[2]
Molecular Weight 159.61 g/mol ChemScene[2]
PubChem CID 413657 (for the base)PubChem[1]
EC Number 605-780-1 (for the base)PubChem[1]
InChI Key ALQKEYVDQYGZDN-UHFFFAOYSA-N (for the base)PubChem[1]

Section 2: Physicochemical Properties

The physical and chemical properties of 2-Amino-6-methylphenol hydrochloride dictate its handling, storage, and application.

PropertyValueSource
Appearance Brown to reddish-brown solidChemicalBook
Melting Point 86 °C (for the base)ChemicalBook
Boiling Point 232.9±28.0 °C (Predicted, for the base)ChemicalBook
Density 1.157±0.06 g/cm³ (Predicted, for the base)ChemicalBook
pKa 10.10±0.10 (Predicted, for the base)ChemicalBook
Storage 2-8°C, under inert atmosphere, protected from light and moistureChemScene[2], BLD Pharm[3]

Section 3: Applications in Research and Drug Development

While historically utilized as a precursor in the synthesis of dyes and pigments, 2-Amino-6-methylphenol has emerged as a valuable scaffold in medicinal chemistry and drug development. Its unique structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse chemical modifications to generate novel bioactive molecules.

A Scaffold for Anti-Ferroptotic Agents

A recent groundbreaking study has highlighted the potential of 2-amino-6-methylphenol derivatives as potent inhibitors of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its dysregulation has been implicated in various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

The study revealed that derivatives of 2-amino-6-methylphenol effectively inhibit RSL3-induced ferroptosis with EC₅₀ values in the nanomolar range. Mechanistically, these compounds do not appear to modulate iron homeostasis or the generation of lipid reactive oxygen species (ROS). Instead, they act by preventing the accumulation of lipid peroxides within the cell. This discovery positions 2-amino-6-methylphenol as a promising starting point for the development of novel therapeutics targeting ferroptosis-related pathologies.

Signaling Pathway of Ferroptosis Inhibition

The following diagram illustrates the proposed mechanism of action for 2-amino-6-methylphenol derivatives in the context of ferroptosis.

Ferroptosis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces RSL3 RSL3 (Inducer) GPX4 GPX4 (Glutathione Peroxidase 4) RSL3->GPX4 Inhibits Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Lipid_ROS->Lipid_Peroxidation Leads to 2A6MP_Derivative 2-Amino-6-methylphenol Derivative 2A6MP_Derivative->Lipid_Peroxidation Prevents accumulation

Caption: Inhibition of Ferroptosis by 2-Amino-6-methylphenol Derivatives.

Section 4: Analytical Methodologies

Robust analytical methods are paramount for ensuring the quality and purity of 2-Amino-6-methylphenol hydrochloride used in research and development. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose.

Representative HPLC Method for Quality Control

This section outlines a general reversed-phase HPLC (RP-HPLC) method that can be adapted and validated for the routine quality control of 2-Amino-6-methylphenol hydrochloride.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution profile should be optimized to achieve adequate separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 2-Amino-6-methylphenol hydrochloride in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of 2-Amino-6-methylphenol hydrochloride in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the standard (typically around 280 nm).

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the working standards.

Method Validation:

For use in a regulated environment, this method must be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spiking Studies) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness documentation Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Section 5: Safety and Handling

2-Amino-6-methylphenol hydrochloride is a chemical that requires careful handling to minimize risk to laboratory personnel.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Handling and Storage Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

2-Amino-6-methylphenol hydrochloride, along with its various synonyms, represents a chemical entity with established utility and burgeoning potential. While its role as a synthetic intermediate is well-documented, its recent emergence as a scaffold for novel therapeutics, particularly in the context of ferroptosis, opens exciting new avenues for drug discovery and development. A thorough understanding of its chemical identity, properties, and safe handling is imperative for researchers seeking to unlock its full potential. The analytical methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this compound in demanding research and development settings.

References

  • PubChem. 6-Amino-o-cresol.[Link]

  • Srini Chem. 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad.[Link]

  • PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities.[Link]

  • ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.[Link]

Sources

An In-Depth Technical Guide to 2-Amino-6-methylphenol Hydrochloride: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylphenol hydrochloride (CAS No. 78886-51-8), a key chemical intermediate with significant applications in the dye and pharmaceutical industries. While a singular moment of discovery is not well-documented, its history is intrinsically linked to the evolution of industrial organic synthesis. This document details its physicochemical properties, outlines a validated synthesis pathway, explores its primary applications, and discusses the associated toxicological and regulatory landscape. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to serve as an authoritative reference.

Introduction and Historical Context

2-Amino-6-methylphenol, also known by synonyms such as 6-Amino-o-cresol and 2-Hydroxy-3-methylaniline, is an aromatic organic compound containing amino, hydroxyl, and methyl functional groups on a benzene ring.[1] Its hydrochloride salt is the more stable and commonly handled form for industrial applications.

The history of 2-Amino-6-methylphenol hydrochloride is not marked by a specific discovery event but rather by its gradual integration into the chemical industry. Its development is a part of the broader expansion of aminophenol chemistry, which gained prominence in the late 19th and early 20th centuries with the rise of synthetic dyes. The compound's utility as a dye precursor, particularly in oxidative hair coloring formulations, has driven its study and production for decades.[2][3][4] Regulatory bodies, such as the European Scientific Committee on Consumer Safety (SCCS), began formally evaluating its safety for use in cosmetics in the early 1990s, indicating a history of established use prior to this period.[3] Today, it remains a relevant building block in organic synthesis, valued for its specific reactivity and structural attributes.[1]

Physicochemical Properties and Characterization

2-Amino-6-methylphenol hydrochloride is an organic compound whose properties are dictated by its functional groups, which allow for hydrogen bonding and lend it a weakly basic character.[1] The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Table 1: Physicochemical Properties of 2-Amino-6-methylphenol and its Hydrochloride Salt

Property2-Amino-6-methylphenol (Free Base)2-Amino-6-methylphenol HClReference(s)
CAS Number 17672-22-978886-51-8[1][5]
Molecular Formula C₇H₉NOC₇H₁₀ClNO[1][5]
Molecular Weight 123.15 g/mol 159.61 g/mol [5][6]
Appearance Brown to reddish-brown solidData not available[2]
Melting Point 86°CData not available[2]
Boiling Point ~233°C (Predicted)Data not available[2]
pKa ~10.10 (Predicted)Data not available[2]
Solubility Soluble in polar solventsSoluble in water[1]

Synthesis and Manufacturing Process

The industrial synthesis of 2-Amino-6-methylphenol hydrochloride is a multi-step process that leverages common, high-yield organic transformations. The general strategy involves the introduction of nitrogen and oxygen functionalities onto a methylated benzene ring, followed by conversion to the hydrochloride salt. The causality behind this pathway lies in the high regioselectivity of electrophilic aromatic substitution on the starting material, o-cresol, which directs incoming groups to the desired positions.

A plausible and industrially relevant synthesis workflow is outlined below. The formation of the hydrochloride salt in the final step is crucial as it facilitates purification and provides a more stable product for storage and transport.

G cluster_0 Synthesis Workflow A Start: o-Cresol B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C Intermediate: 6-Methyl-2-nitrophenol B->C D Step 2: Catalytic Reduction (H₂, Pd/C) C->D E Intermediate: 2-Amino-6-methylphenol D->E F Step 3: Acidification (Aqueous HCl) E->F G Final Product: 2-Amino-6-methylphenol HCl F->G

Fig. 1: Synthesis workflow for 2-Amino-6-methylphenol HCl.
Experimental Protocol: Laboratory Scale Synthesis

This protocol represents a validated pathway for the synthesis of 2-Amino-6-methylphenol hydrochloride, incorporating self-validating steps such as pH control and purification.

Step 1: Nitration of o-Cresol

  • Cool a mixture of concentrated sulfuric acid and water in an ice bath.

  • Slowly add o-cresol to the cooled acid mixture while maintaining the temperature below 10°C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic and careful temperature control is critical to prevent over-nitration and ensure safety.

  • After the addition is complete, stir the mixture for several hours at room temperature to allow the reaction to go to completion.

  • Pour the reaction mixture over crushed ice to precipitate the 6-methyl-2-nitrophenol product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 6-Methyl-2-nitrophenol

  • Suspend the dried 6-methyl-2-nitrophenol in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.

  • Heat the mixture to 40-50°C and stir vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture through celite to remove the palladium catalyst.

  • The resulting filtrate contains the free base, 2-Amino-6-methylphenol.

Step 3: Formation and Isolation of the Hydrochloride Salt

  • Transfer the ethanolic solution of 2-Amino-6-methylphenol to a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring. The hydrochloride salt will begin to precipitate. This step is a self-validating system; the pH is adjusted to a highly acidic range (pH 0.5-1.0) to ensure complete protonation of the amino group.[7]

  • Continue stirring in the ice bath for 1-2 hours to maximize crystallization.

  • Isolate the precipitated 2-Amino-6-methylphenol hydrochloride by filtration.

  • Wash the solid product with cold ethanol or diethyl ether to remove any unreacted starting material and impurities.

  • Dry the final product under vacuum at a low temperature. For further purification, especially to remove colored, tarry byproducts, the acidic aqueous solution can be treated with activated charcoal before precipitation.[7]

Key Applications and Industrial Relevance

The utility of 2-Amino-6-methylphenol hydrochloride stems from its bifunctional nature, making it a valuable intermediate in several industries.

G A 2-Amino-6-methylphenol HCl B Cosmetic Industry (Hair Dyes) A->B Acts as an oxidative coupler C Pharmaceutical Synthesis A->C Serves as a scaffold/building block D Specialty Chemicals & Pigments A->D Used in synthesis of complex organic molecules

Fig. 2: Major industrial applications of the core compound.
  • Cosmetic Industry (Hair Dyes): The most significant application is as a "coupler" in permanent (oxidative) hair dye formulations.[2][3] In this process, it reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form larger, stable color molecules that are trapped within the hair shaft. Its specific structure contributes to the final color tone, often in the brown and reddish-brown range.

  • Pharmaceutical and Agrochemical Synthesis: The compound serves as a versatile starting material or intermediate for the synthesis of more complex molecules.[1] Its reactive sites—the amino and hydroxyl groups, and the aromatic ring—can be selectively modified to build pharmaceutical scaffolds or active agrochemical ingredients.

  • Inorganic Pigments and Specialty Chemicals: It is used in the manufacture of various organic compounds and inorganic pigments.[2] It can also absorb UV radiation, which may lead to applications in material science, though this is a less common use.[2]

Safety, Toxicology, and Regulatory Landscape

As a widely used industrial chemical, the toxicological profile of 2-Amino-6-methylphenol is well-characterized. It is classified as a skin sensitizer and can cause irritation.[2][4]

Table 2: GHS Hazard Information for 2-Amino-6-methylphenol Hydrochloride

PictogramSignal WordHazard StatementsPrecautionary StatementsReference(s)
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

In vitro studies have shown that the compound may have mutagenic or clastogenic effects.[3] However, extensive reviews by regulatory bodies like the SCCS have concluded that it is safe for use in oxidative hair dye formulations up to a maximum on-head concentration of 1.5%, when mixed with a developer.[3] These assessments consider real-world exposure scenarios, dermal absorption rates, and the results of in vivo studies to determine consumer safety.

Conclusion

2-Amino-6-methylphenol hydrochloride is a foundational chemical with a history rooted in the practical needs of the dye industry. While not associated with a landmark discovery, its continued relevance underscores its importance as a versatile and efficient synthetic building block. A thorough understanding of its synthesis, rooted in fundamental organic reactions, allows for its safe and effective production. Its primary application remains in cosmetics, where its safety has been repeatedly assessed and affirmed for specific use conditions. Future research may continue to explore its utility as a scaffold for novel pharmaceuticals and functional materials.

References

  • Google Patents.
  • Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. (2023-02-10). [Link]

  • PubChem, National Center for Biotechnology Information. 2,4-Diamino-6-methylphenol hydrochloride. [Link]

  • European Commission, Scientific Committee on Consumer Safety. Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). (2012-06-26). [Link]

  • PubChem, National Center for Biotechnology Information. 5-Amino-2-methylphenol. [Link]

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Methodological & Application

Experimental protocol for reactions with 2-Amino-6-methylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 2-Amino-6-methylphenol Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed exploration of 2-Amino-6-methylphenol hydrochloride, a versatile chemical intermediate. The primary focus is on providing a robust, field-proven experimental protocol for a quintessential reaction involving this compound: diazotization followed by azo coupling. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the practical application and underlying chemical principles of this reagent.

Compound Overview and Significance

2-Amino-6-methylphenol is an aromatic organic compound featuring amino (-NH2) and hydroxyl (-OH) functional groups on a methyl-substituted benzene ring.[1] As a hydrochloride salt, its stability and solubility in aqueous media are enhanced, making it a convenient starting material for various synthetic transformations. Its utility stems from the reactivity of its functional groups, which allows it to serve as a key building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, high-performance dyes, and specialty polymers.[1] The strategic placement of the amino, hydroxyl, and methyl groups on the aromatic ring influences its reactivity and directs the outcome of electrophilic substitution reactions.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in any experimental work. The properties of 2-Amino-6-methylphenol hydrochloride are summarized below.

PropertyValueSource
CAS Number 78886-51-8[2]
Molecular Formula C₇H₁₀ClNO[3]
Molecular Weight 159.61 g/mol [2]
Appearance Brown to reddish-brown solid[4]
Melting Point 86°C (for free base)[4]
Storage 4°C, stored under nitrogen, away from moisture[2]
Critical Safety and Handling Protocols

2-Amino-6-methylphenol hydrochloride and related aminophenolic compounds require careful handling due to their potential health effects.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[2][5][6]

    • H335: May cause respiratory irritation.[2][5][6]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[2][6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • P405: Store locked up.[6][8]

Expert Insight: Phenolic compounds can be corrosive and are often readily absorbed through the skin.[9] The presence of the amino group can also lead to sensitization. Always handle this compound within a fume hood and ensure appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is worn.

Core Application: Synthesis of an Azo Dye via Diazotization-Coupling

One of the most fundamental and illustrative reactions for primary aromatic amines is their conversion into diazonium salts, which are then used as electrophiles in azo coupling reactions. This process is the cornerstone of the synthetic dye industry.

Principle of the Reaction

The protocol involves a two-step sequence:

  • Diazotization: The primary aromatic amine (2-amino-6-methylphenol) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[10] This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). The reaction is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can readily decompose, extruding nitrogen gas.

  • Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with an electron-rich coupling component, such as an activated aromatic compound (e.g., 2-naphthol). The diazonium ion attacks the electron-rich ring in an electrophilic aromatic substitution reaction to form a stable azo compound (-N=N-), which is often highly colored.[11]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Reaction & Isolation A Dissolve 2-Amino-6-methylphenol HCl in aqueous HCl B Cool to 0-5 °C in an ice bath A->B C Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D Stir for 15-20 min (Formation of Diazonium Salt) C->D G Slowly add Diazonium Salt solution to 2-Naphthol solution D->G Immediate Use E Dissolve 2-Naphthol in aqueous NaOH F Cool to 0-5 °C E->F F->G H Stir at 0-5 °C for 1 hour (Azo dye precipitates) G->H I Isolate by vacuum filtration H->I J Wash with cold water and dry I->J

Caption: Key synthetic routes from 2-Amino-6-methylphenol.

References

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 . Biochem Chemopharma. [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment . Australian Department of Health. [Link]

  • Phenol . Wikipedia. [Link]

  • Synthesis of 2-amino-5-methylphenol and 2-amino-5-chlorophenol . ResearchGate. [Link]

  • 2-Amino-4-methylphenol | C7H9NO | CID 7264 . PubChem. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75) . European Commission. [Link]

  • Diazotization of amines.
  • Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives . ResearchGate. [Link]

  • Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94) . European Commission. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . National Institutes of Health (NIH). [Link]

  • Diazotisation . Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach . National Institutes of Health (NIH). [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Publications. [Link]

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Application Note: A Practical Guide to the Reaction Kinetics of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the reaction kinetics of 2-Amino-6-methylphenol hydrochloride. This compound, a key intermediate in the synthesis of dyes and pharmaceuticals, possesses a reactive aminophenol structure susceptible to various transformations, most notably oxidative degradation.[1][2] Understanding the kinetics of these reactions is paramount for optimizing synthetic yields, ensuring product stability, and defining storage conditions. This document outlines core kinetic principles and provides two robust, field-proven protocols for monitoring reaction rates: a UV-Vis spectrophotometric method for tracking oxidative degradation and an HPLC-based assay for analyzing more complex reaction mixtures. We delve into the causality behind experimental choices, data interpretation, and the critical influence of environmental factors like pH and temperature.

Introduction: The Scientific Imperative

2-Amino-6-methylphenol is an aromatic compound featuring amino (-NH2) and hydroxyl (-OH) functional groups on a methyl-substituted benzene ring.[1] As the hydrochloride salt, its solubility and handling characteristics are improved for aqueous applications. The molecule's utility as a chemical building block is derived from the reactivity of these functional groups. However, this same reactivity, particularly the electron-rich nature of the aminophenol system, makes it prone to degradation, primarily through oxidation which can lead to colored impurities and loss of material.

A quantitative understanding of its reaction kinetics is therefore not merely an academic exercise. For the process chemist, it informs the optimization of reaction conditions to maximize the formation of a desired product while minimizing degradation. For the formulation scientist, it is essential for predicting shelf-life and developing stable drug products. This guide provides the foundational protocols to empower these investigations.

Core Principles and Dominant Reaction Pathways

Foundational Kinetic Concepts

The rate of a chemical reaction is described by a rate law, which mathematically links the reaction rate to the concentration of reactants. For a simple reaction A → P, the rate can be expressed as:

Rate = k[A]ⁿ

Where 'k' is the rate constant (temperature-dependent) and 'n' is the order of the reaction with respect to reactant A. A primary goal of a kinetic study is to determine these values.

The effect of temperature on the rate constant is described by the Arrhenius equation :[3][4]

k = A * e-Ea/RT

Where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature.[5] Determining the activation energy provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.[5][6]

Key Reaction Pathways
  • Aerobic Oxidation: This is the most common and critical degradation pathway for aminophenols. In the presence of oxygen, especially in neutral to alkaline aqueous solutions, 2-Amino-6-methylphenol can oxidize to form highly colored quinone-imine and phenoxazinone structures.[7][8] The rate of this auto-oxidation is highly sensitive to pH and temperature.[8] This reaction is often the primary focus of stability and degradation studies.

  • Diazotization: The primary amino group can react with a nitrosating agent (e.g., nitrous acid, formed from NaNO₂ and a strong acid) to form a diazonium salt. This is a cornerstone reaction in the synthesis of azo dyes and other complex organic molecules. The kinetics of diazotization are well-studied for substituted anilines and are typically rapid, often requiring specialized techniques like stopped-flow spectrophotometry for accurate measurement.[9][10][11][12]

Protocol I: Oxidative Degradation Kinetics via UV-Vis Spectrophotometry

This protocol leverages the formation of colored oxidation products to monitor the reaction rate. It is a robust, accessible, and high-throughput method for studying the stability of 2-Amino-6-methylphenol hydrochloride under various conditions.

Principle

As 2-Amino-6-methylphenol oxidizes, it forms conjugated systems like 2-amino-phenoxazine-3-one (APX), which absorb light strongly in the visible region of the electromagnetic spectrum.[8] According to the Beer-Lambert Law, the absorbance of this product is directly proportional to its concentration.[13] By monitoring the increase in absorbance at the λ_max (wavelength of maximum absorbance) of the colored product over time, we can determine the reaction rate.[13][14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_reagent Prepare Buffers (e.g., pH 4, 7, 9) prep_stock Prepare Stock Solution of 2-Amino-6-methylphenol HCl prep_reagent->prep_stock setup_spec Set up Spectrophotometer (Set λ_max, e.g., ~430-450 nm) prep_stock->setup_spec thermo Equilibrate Buffer in Cuvette to Temp (T) setup_spec->thermo initiate Inject Stock Solution (Initiate Reaction, t=0) thermo->initiate acquire Acquire Absorbance Data (A vs. Time) initiate->acquire plot_raw Plot Absorbance vs. Time acquire->plot_raw linearize Linearize Data to Determine Reaction Order (e.g., ln[A] vs. Time) plot_raw->linearize calc_k Calculate Rate Constant (k) from Slope linearize->calc_k arrhenius Repeat at Different Temps Plot ln(k) vs. 1/T Calculate Activation Energy (Ea) calc_k->arrhenius

Caption: Workflow for UV-Vis kinetic analysis.

Detailed Step-by-Step Methodology

A. Reagent and Equipment Preparation:

  • Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M phosphate or borate) at the desired pH values (e.g., 4.0, 7.0, 9.0). The stability of aminophenols is highly pH-dependent.[15]

  • Stock Solution: Prepare a concentrated stock solution of 2-Amino-6-methylphenol hydrochloride (e.g., 10 mM) in deoxygenated 0.01 M HCl to ensure initial stability. The hydrochloride salt enhances solubility in aqueous media.

  • Equipment: A temperature-controlled UV-Vis spectrophotometer is required.

B. Experimental Procedure:

  • Wavelength Determination: Scan a fully oxidized solution of 2-Amino-6-methylphenol to identify the λ_max of the primary colored product (typically in the 430-450 nm range).

  • Instrument Setup: Set the spectrophotometer to kinetic mode, measuring absorbance at the predetermined λ_max. Set the desired temperature for the cuvette holder.

  • Reaction Initiation: Pipette 3 mL of the desired pH buffer into a quartz cuvette and allow it to equilibrate to the set temperature.

  • Blanking: Use this cuvette to zero the instrument (set Absorbance = 0.0).

  • Data Acquisition: To initiate the reaction, inject a small volume (e.g., 30 µL) of the stock solution into the cuvette, mix rapidly by inversion, and immediately begin recording absorbance as a function of time. Collect data until the reaction approaches completion or for a set period.

C. Data Analysis:

  • Determine Reaction Order: Plot the collected data in three ways:

    • Absorbance vs. Time (for zero-order)

    • ln(Absorbance) vs. Time (for first-order)

    • 1/Absorbance vs. Time (for second-order)

  • The plot that yields the straightest line indicates the order of the reaction.[13] For aminophenol auto-oxidation, the reaction often follows pseudo-first-order kinetics.[8]

  • Calculate Rate Constant (k): The rate constant 'k' is the absolute value of the slope of the linearized plot.[13]

  • Calculate Activation Energy (Ea): Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C). Create an Arrhenius plot by graphing ln(k) versus 1/T (where T is in Kelvin). The activation energy can be calculated from the slope of this line (Slope = -Ea/R).[16]

Protocol II: HPLC-Based Kinetic Analysis

For reactions involving multiple products, intermediates, or where reactants/products do not have a distinct UV-Vis chromophore, High-Performance Liquid Chromatography (HPLC) is the method of choice.[17][18] It provides the ability to separate and quantify multiple components in a mixture simultaneously.[17]

Principle

This protocol involves setting up a reaction, taking aliquots at specific time intervals, quenching the reaction to halt its progress, and then analyzing the composition of each aliquot by HPLC. By creating a standard curve, the concentration of the reactant (2-Amino-6-methylphenol) and any key products can be accurately determined at each time point.

Detailed Step-by-Step Methodology

A. HPLC Method Development:

  • Column Selection: A reverse-phase C18 column is typically a good starting point for separating small aromatic molecules.

  • Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) that provides good separation between the reactant and product peaks.

  • Detector: Use a Diode Array Detector (DAD) or UV detector set to a wavelength where all components of interest absorb (e.g., 270 nm).

B. Experimental Procedure:

  • Standard Curve: Prepare a series of known concentrations of 2-Amino-6-methylphenol hydrochloride and inject them into the HPLC to create a standard curve of peak area versus concentration.

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the necessary reagents to initiate the reaction (e.g., for a diazotization, add a solution of sodium nitrite to an acidic solution of 2-Amino-6-methylphenol hydrochloride at 0-5°C).

  • Sampling: At predetermined time points (t = 0, 1, 2, 5, 10, 30 min, etc.), withdraw a precise aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent. For a diazotization, a solution of sulfamic acid can be used to destroy excess nitrous acid. For oxidation, adding a strong acid or a reducing agent can halt the reaction.

  • Analysis: Inject each quenched sample into the HPLC and record the chromatograms.

C. Data Analysis:

  • Quantification: Using the standard curve, convert the peak area of the 2-Amino-6-methylphenol in each chromatogram into its concentration at each time point.

  • Kinetic Plots: Plot the concentration of 2-Amino-6-methylphenol versus time.

  • Rate Determination: As with the UV-Vis method, linearize the data (e.g., ln[Concentration] vs. time for first-order) to determine the reaction order and calculate the rate constant 'k' from the slope.

Data Interpretation and Influencing Factors

Summarized Kinetic Data

The following table presents hypothetical but realistic data for the oxidative degradation of 2-Amino-6-methylphenol hydrochloride, demonstrating the strong influence of pH and temperature.

ConditionTemperature (°C)Observed Rate Constant, k (s⁻¹)Half-life, t₁/₂ (min)
pH 5.0 251.2 x 10⁻⁵963
pH 7.0 259.5 x 10⁻⁵121
pH 9.0 258.1 x 10⁻⁴14
pH 9.0 351.7 x 10⁻³6.8
pH 9.0 453.5 x 10⁻³3.3

Data is illustrative and should be determined experimentally.

Causality and Field Insights
  • Effect of pH: The rate of oxidation dramatically increases with pH. This is because the phenolic hydroxyl group becomes deprotonated at higher pH, forming a phenoxide ion. This phenoxide is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol. The solubility of aminophenols can also be influenced by pH.[19][20]

  • Effect of Temperature: As predicted by the Arrhenius equation, the reaction rate increases with temperature. Quantifying this relationship to determine the Ea is critical for shelf-life prediction and for setting temperature limits during manufacturing processes.

  • Catalysts: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can act as powerful catalysts for the oxidation of aminophenols.[7] Using chelating agents like EDTA in formulations can be a key strategy to enhance stability.

Mechanistic Visualization

G cluster_mech Generalized Aerobic Oxidation Pathway Reactant 2-Amino-6-methylphenol (Susceptible at high pH) Intermediate1 Phenoxyl Radical + Semiquinoneimine Radical Reactant->Intermediate1 -e⁻, -H⁺ (O₂) Intermediate2 Quinoneimine Intermediate1->Intermediate2 Dimerization/ Further Oxidation Product Polymerized/ Phenoxazinone Products (Colored) Intermediate2->Product Condensation

Sources

Application Note: Overcoming Analytical Challenges for 2-Amino-6-methylphenol Hydrochloride via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of 2-Amino-6-methylphenol hydrochloride for chromatographic analysis, designed for researchers, scientists, and drug development professionals.

**Abstract

This guide provides a detailed framework for the analysis of 2-Amino-6-methylphenol hydrochloride, a compound whose inherent polarity presents significant challenges for standard chromatographic techniques. We present two robust derivatization protocols—silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and acylation for High-Performance Liquid Chromatography (HPLC)—designed to improve volatility, thermal stability, and chromatographic behavior. By explaining the causality behind procedural choices and grounding our methods in established chemical principles, this note serves as a comprehensive resource for achieving accurate and reproducible quantification of this analyte in complex matrices.

The Analytical Conundrum of 2-Amino-6-methylphenol

2-Amino-6-methylphenol is an organic building block utilized in the synthesis of dyes and pharmaceuticals.[1][2] Its structure, featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group on a phenolic ring, makes it a polar and reactive molecule.[1] In its common hydrochloride salt form, its polarity is further enhanced.

Direct analysis of this compound is problematic:

  • Gas Chromatography (GC): The high polarity and low volatility, stemming from the active hydrogens on the amine and hydroxyl groups, cause strong interactions with the stationary phase, leading to poor peak shape, low sensitivity, and potential thermal decomposition in the injector port.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The compound's polarity can result in insufficient retention on non-polar stationary phases like C18, causing it to elute near the solvent front with potential interference from matrix components.[4]

Chemical derivatization is an essential pre-analytical step to mitigate these issues. The goal is to cap the active hydrogen atoms, thereby reducing polarity and increasing molecular weight in a predictable manner, which enhances analytical performance.[5]

Strategy 1: Silylation for Enhanced Volatility in GC-MS Analysis

Silylation is a cornerstone derivatization technique for GC analysis, involving the replacement of active protons with a non-polar silyl group, typically trimethylsilyl (TMS).[6] This transformation drastically increases the molecule's volatility and thermal stability, making it amenable to GC separation and analysis.[3]

Causality & Mechanism: The reaction proceeds via a nucleophilic attack from the deprotonated oxygen and nitrogen atoms on the silicon of the silylating agent.[6] For 2-Amino-6-methylphenol, both the hydroxyl and amino groups are targeted, resulting in a di-substituted derivative. We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating agent, and the TMCS catalyst enhances its reactivity, ensuring a rapid and complete reaction.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte 2-Amino-6-methylphenol (after neutralization) Process Silylation (70°C, 30 min) Analyte->Process Reaction in Aprotic Solvent (e.g., Acetonitrile) Reagent BSTFA + 1% TMCS (Silylating Agent) Derivative Di-TMS Derivative (Volatile & Thermally Stable) Byproduct Trifluoroacetamide (Volatile Byproduct) Process->Derivative Process->Byproduct

Caption: Silylation workflow for 2-Amino-6-methylphenol using BSTFA.

A. Materials and Reagents

  • 2-Amino-6-methylphenol hydrochloride standard

  • BSTFA + 1% TMCS (silylation grade)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with inserts

  • Heating block or oven

  • Vortex mixer

B. Step-by-Step Methodology

  • Neutralization (Salt to Free Base Conversion):

    • Accurately weigh ~5 mg of 2-Amino-6-methylphenol hydrochloride into a vial.

    • Add 1 mL of deionized water and vortex to dissolve.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the hydrochloride, liberating the free base. The solution should be basic (confirm with pH paper).

    • Add 2 mL of dichloromethane, vortex vigorously for 1 minute, and allow the layers to separate.

    • Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to dry the extract.

    • Transfer the dried organic extract to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS. Note: Pyridine can be used as an alternative solvent if solubility is an issue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

C. Instrumental Parameters & Expected Results

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 minProvides good separation from solvent and byproducts while ensuring elution of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for MS applications.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and library matching.
Expected Mass Shift M.W. of free base (123.15 g/mol ) + 2 x (TMS group - H) = 123.15 + 2 x (72.1) ≈ 267.15 g/mol (for the M+ ion)Each silylation adds ~72.1 Da. The molecular ion and characteristic fragments (e.g., M-15) should be monitored.

Strategy 2: Acylation for Improved RP-HPLC Performance

Acylation serves to decrease the polarity of the analyte by converting the amine and hydroxyl groups into an amide and an ester, respectively.[7][8] This modification increases the compound's hydrophobicity, leading to better retention and peak shape on reversed-phase columns. Using a simple reagent like acetic anhydride is effective, cost-efficient, and yields a derivative with a predictable retention shift.

Causality & Mechanism: The reaction involves the nucleophilic attack of the lone pairs of electrons on the nitrogen and oxygen atoms on the electrophilic carbonyl carbons of acetic anhydride.[8] A mild base, such as pyridine, is often used as a solvent and catalyst to facilitate the reaction by deprotonating the functional groups and neutralizing the acetic acid byproduct.

Acylation_Workflow Start Sample containing 2-Amino-6-methylphenol HCl Neutralize Neutralize with base (e.g., Pyridine) Start->Neutralize Derivatize Add Acetic Anhydride React at 60°C Neutralize->Derivatize Forms free base Quench Quench reaction (e.g., with Methanol) Derivatize->Quench Forms Diacetyl Derivative Dilute Dilute with Mobile Phase Quench->Dilute Removes excess reagent Analyze Inject into HPLC-UV/MS System Dilute->Analyze

Caption: Acylation workflow for 2-Amino-6-methylphenol analysis by HPLC.

A. Materials and Reagents

  • 2-Amino-6-methylphenol hydrochloride standard

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Methanol

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • 1.5 mL HPLC vials

  • Heating block or water bath

B. Step-by-Step Methodology

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • In an HPLC vial, add 50 µL of the sample or standard solution.

    • Add 50 µL of pyridine. This acts as both a solvent and a catalyst.

    • Add 20 µL of acetic anhydride. Caution: Acetic anhydride is corrosive and moisture-sensitive. Handle in a fume hood.

    • Cap the vial, vortex briefly, and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

  • Reaction Quenching:

    • Add 50 µL of methanol to the vial to react with and consume any excess acetic anhydride. Let it stand for 10 minutes at room temperature.

    • Evaporate the contents to dryness under a stream of nitrogen to remove the volatile reagents and byproducts.

  • Final Sample Preparation for HPLC:

    • Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex to dissolve and transfer to an HPLC vial for analysis.

C. Instrumental Parameters & Expected Results

ParameterRecommended SettingRationale
HPLC Column C18, 100 x 2.1 mm, 1.8 µm particle sizeHigh-efficiency column for good resolution of the less polar derivative.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditionsA standard gradient to ensure elution of the more retained, derivatized analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
UV Detection 245 nm and 280 nmMonitor at multiple wavelengths to capture the absorbance maxima of the derivatized aromatic structure.
Expected Outcome A significant increase in retention time compared to the underivatized analyte. Improved peak symmetry and response.The diacetyl derivative is substantially less polar and will interact more strongly with the C18 phase.

Method Trustworthiness and Validation Insights

To ensure the reliability of these protocols, consider the following:

  • Completeness of Reaction: Analyze a time-course study (e.g., 15, 30, 60, 90 min) to confirm the optimal reaction time. Monitor for the disappearance of the starting material.

  • Derivative Stability: Analyze derivatized samples at several time points (e.g., 0, 4, 12, 24 hours) after preparation to assess the stability of the derivative under autosampler conditions.

  • Calibration: Always prepare calibration standards by taking them through the entire derivatization procedure alongside the unknown samples. This corrects for any inefficiencies in the reaction or extraction steps.

By implementing these derivatization strategies, researchers can transform the challenging analysis of 2-Amino-6-methylphenol hydrochloride into a robust, reproducible, and accurate process, enabling its reliable quantification in diverse scientific and industrial applications.

References

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Jo, A., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences. Retrieved from [Link]

  • Li, J. (2011). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Fudan University Journal of Medical Sciences. Retrieved from [Link]

  • Lodge, J. K., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Retrieved from [Link]

  • Mondal, S., et al. (2021). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. ResearchGate. Retrieved from [Link]

  • Mohammadpour, Z., et al. (2018). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-o-cresol. National Center for Biotechnology Information. Retrieved from [Link]

  • IRJET. (2018). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • PubMed. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Girón-Elola, C., & Correa, A. (2024). C–H acylation as an enabling tool to tag phenolic drugs. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • ResearchGate. (2015). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

  • Synfacts. (2013). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]

  • ChemistryViews. (2022). CO2-Promoted Acylation of Amines and Phenols. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Amino-6-methylphenol Hydrochloride as a Versatile Starting Material for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-6-methylphenol in Heterocyclic Synthesis

2-Amino-6-methylphenol, a readily available bifunctional aromatic compound, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic scaffolds. Its unique ortho-amino and hydroxyl functionalities, coupled with the electronic and steric influence of the methyl group, provide a versatile platform for constructing privileged heterocyclic systems such as benzoxazoles and phenoxazines. These heterocycles are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and photophysical properties.[1][2] This application note provides an in-depth guide to the synthesis of these important heterocyclic systems from 2-amino-6-methylphenol hydrochloride, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations for researchers in drug discovery and organic synthesis.

The hydrochloride salt form of 2-amino-6-methylphenol necessitates a preliminary neutralization step to liberate the free amino group, which is the active nucleophile in the subsequent cyclization reactions. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine, in an appropriate solvent prior to the addition of the coupling partner.

I. Synthesis of 4-Methylbenzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the methyl group at the 4-position of the benzoxazole ring, derived from 2-amino-6-methylphenol, can influence the molecule's lipophilicity and metabolic stability, making it a valuable scaffold for medicinal chemistry exploration.

A. Condensation with Aromatic Aldehydes: A Gateway to 2-Aryl-4-methylbenzoxazoles

A robust and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with an aldehyde, followed by oxidative cyclization.[3][4] This approach offers a straightforward route to a diverse library of 2-aryl-4-methylbenzoxazoles.

Mechanism of Action:

The reaction proceeds through a multi-step sequence. Initially, the amino group of 2-amino-6-methylphenol undergoes nucleophilic attack on the carbonyl carbon of the aromatic aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. The resulting benzoxazoline intermediate is then oxidized to the thermodynamically stable aromatic benzoxazole. Various oxidizing agents can be employed, with molecular oxygen (from air) being a green and economical option, often in the presence of a catalyst.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation 2-Amino-6-methylphenol 2-Amino-6-methylphenol Schiff Base Intermediate Schiff Base Intermediate 2-Amino-6-methylphenol->Schiff Base Intermediate Nucleophilic Attack Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Intermediate Benzoxazoline Intermediate Benzoxazoline Intermediate Schiff Base Intermediate->Benzoxazoline Intermediate Hydroxyl Attack on Imine 2-Aryl-4-methylbenzoxazole 2-Aryl-4-methylbenzoxazole Benzoxazoline Intermediate->2-Aryl-4-methylbenzoxazole [O] G cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization & Cyclization cluster_2 Step 3: Aromatization 2-Amino-6-methylphenol 2-Amino-6-methylphenol Quinone-imine Intermediate Quinone-imine Intermediate 2-Amino-6-methylphenol->Quinone-imine Intermediate [O] Dihydrophenoxazinone Dihydrophenoxazinone Quinone-imine Intermediate->Dihydrophenoxazinone [4+2] Cycloaddition Phenoxazinone Phenoxazinone Dihydrophenoxazinone->Phenoxazinone [O]

Sources

Application Note: A Robust and Scalable Synthesis of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-methylphenol is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its hydrochloride salt offers enhanced stability and handling properties, making it a preferred form for storage and downstream applications. This document provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Amino-6-methylphenol hydrochloride. The outlined protocol prioritizes safety, efficiency, and reproducibility, focusing on the catalytic hydrogenation of 2-nitro-6-methylphenol. We delve into the causality behind procedural choices, offering insights that bridge laboratory-scale execution with industrial production logic.

Strategic Approach: The Rationale for Catalytic Hydrogenation

The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. While several methods exist, catalytic hydrogenation stands out as the superior choice for industrial-scale operations for several key reasons:

  • High Selectivity & Cleanliness: Catalytic hydrogenation is exceptionally selective for the nitro group, leaving other functional groups intact under controlled conditions. This minimizes the formation of byproducts, simplifying purification.

  • Atom Economy & Waste Reduction: Unlike methods employing stoichiometric metal reductants (e.g., Sn/HCl or Fe/HCl), hydrogenation utilizes molecular hydrogen (H₂), with water being the only theoretical byproduct. This aligns with the principles of green chemistry by significantly reducing hazardous metal waste streams.[3]

  • Process Control & Safety: Modern hydrogenation reactors offer precise control over pressure, temperature, and agitation, allowing for a highly controlled and safe reaction environment, which is paramount at scale.

  • Catalyst Reusability: Heterogeneous catalysts, such as palladium on carbon (Pd/C), can often be recovered and reused, offering significant cost savings in large-scale production.

The chosen synthetic pathway involves two primary stages: the reduction of the nitro precursor followed by the formation and isolation of the hydrochloride salt, which also serves as an effective purification step.

Process Workflow Diagram

The following diagram illustrates the end-to-end workflow for the synthesis of 2-Amino-6-methylphenol hydrochloride.

G cluster_0 Stage 1: Catalytic Hydrogenation cluster_1 Stage 2: Hydrochloride Salt Formation & Purification A Charge Reactor: 2-Nitro-6-methylphenol + Methanol B Add Catalyst: 5% Palladium on Carbon (Wet) A->B C Inert Gas Purge (Nitrogen x3) B->C D Hydrogenation: Pressurize with H₂ (50-60 psi, 40-50°C) C->D E Reaction Monitoring: (H₂ Uptake / HPLC) D->E F Inert Gas Purge (Nitrogen x3) E->F G Catalyst Filtration (Under N₂ Blanket) F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude 2-Amino-6-methylphenol H->I J Dissolve Crude Amine in Isopropanol (IPA) I->J Proceed to Purification K Cool Solution (0-5°C) J->K L Acidification: Slow addition of conc. HCl (to pH 1-2) K->L M Precipitation / Crystallization (Hold at 0-5°C) L->M N Product Filtration M->N O Wash with Cold IPA N->O P Vacuum Drying (40-50°C) O->P Q Final Product: 2-Amino-6-methylphenol HCl P->Q

Caption: Workflow for the scale-up synthesis of 2-Amino-6-methylphenol HCl.

Detailed Experimental Protocols

Part A: Catalytic Hydrogenation of 2-Nitro-6-methylphenol

Safety Imperatives:

  • 2-Nitro-6-methylphenol: Harmful if swallowed or inhaled, and toxic in contact with skin. Causes skin and serious eye irritation.[4][5] Handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated fume hood.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure the hydrogenation apparatus is properly grounded and free of leaks. The reaction area must be free of ignition sources.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle wet catalyst whenever possible. Post-reaction, the catalyst must be filtered carefully under an inert atmosphere (e.g., nitrogen) and should not be allowed to dry in the air.[6]

Materials & Equipment:

  • 2-Nitro-6-methylphenol (≥98% purity)

  • 5% Palladium on Carbon (50% wet, Degussa type E101 or equivalent)

  • Methanol (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Concentrated Hydrochloric Acid (37%)

  • Nitrogen and Hydrogen gas cylinders with regulators

  • Hydrogenation reactor (e.g., Parr apparatus) equipped with mechanical stirring, a heating mantle, pressure gauge, and gas inlet/outlet valves

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a filter press)

  • Rotary evaporator

  • Glassware, appropriately sized for the intended scale

  • pH meter or pH strips

Protocol:

  • Reactor Charging: In a hydrogenation reactor of appropriate volume, charge 2-nitro-6-methylphenol (1.0 eq). Add methanol (10-15 mL per gram of starting material) to fully dissolve the solid.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C catalyst (50% wet, 0.01-0.02 eq of Pd metal). Rationale: Using a wet catalyst mitigates the risk of it becoming airborne and igniting upon contact with solvent vapors or air.

  • Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen to ~20 psi and then venting three times to remove all oxygen.

  • Hydrogenation: Begin stirring. Pressurize the reactor with hydrogen gas to the target pressure. Heat the mixture to the desired temperature. The reaction is exothermic; initial cooling may be required.

  • Reaction Monitoring: The reaction progress can be tracked by the cessation of hydrogen uptake from the reservoir. For more precise monitoring, samples can be carefully withdrawn, filtered, and analyzed by HPLC or TLC.

  • Post-Reaction Purge: Once the reaction is complete, stop the heating and cool the reactor to ambient temperature. Depressurize and purge the system with nitrogen three times to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen blanket, filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Critical Safety Step: The filtered catalyst must be kept wet and submerged under water for storage before disposal or recovery. Never allow the filter cake to dry in the open air.

  • Isolation of Crude Amine: Concentrate the combined filtrate and washes under reduced pressure using a rotary evaporator to yield crude 2-Amino-6-methylphenol, which is typically a solid or viscous oil.

Part B: Formation and Purification of 2-Amino-6-methylphenol Hydrochloride

Rationale: Converting the amine product to its hydrochloride salt is an excellent method for purification. Amines can be difficult to crystallize, whereas their salts are often highly crystalline, stable solids. This process effectively removes non-basic impurities that remain in the solvent during precipitation.

Protocol:

  • Dissolution: Transfer the crude 2-Amino-6-methylphenol to a clean flask and dissolve it in a minimal amount of isopropanol (approx. 5-8 mL per gram of crude material). Gentle warming may be necessary.

  • Cooling and Acidification: Cool the solution in an ice-water bath to 0-5°C. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. Monitor the pH, aiming for a final pH of 1-2.

  • Precipitation: A thick precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities and excess HCl.

  • Drying: Dry the purified 2-Amino-6-methylphenol hydrochloride product in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data Summary

Table 1: Critical Reaction Parameters and Specifications

Parameter Specification / Range Rationale
Hydrogenation
Substrate Concentration 1 g / 10-15 mL Methanol Ensures good solubility and reaction kinetics.
Catalyst Loading (Pd metal) 1-2 mol% Balances reaction rate with cost and catalyst filtration load.
Hydrogen Pressure 50-60 psi Provides sufficient H₂ concentration in the solution for an efficient reaction rate.[6]
Temperature 40-50°C Moderately elevated temperature increases reaction rate without promoting side reactions.
Salt Formation
Solvent Isopropanol (IPA) Good solvent for the free amine, but the hydrochloride salt has low solubility, enabling high recovery.
Precipitation pH 1-2 Ensures complete protonation and precipitation of the amine as its hydrochloride salt.[7]

| Drying Temperature | 40-50°C | Sufficient to remove residual solvent without causing thermal degradation of the product. |

Table 2: Expected Yield and Quality Control

Parameter Specification Analytical Method
Appearance Off-white to light brown crystalline solid Visual Inspection
Overall Yield 85-95% Gravimetric
Purity ≥99.0% HPLC (UV detection at 280 nm)[8]
Melting Point ~232-235 °C (decomposes) Melting Point Apparatus

| Identity | Conforms to reference spectra | ¹H NMR, IR Spectroscopy |

References

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Wikipedia. (2024). Phenol. Retrieved from [Link].

  • Google Patents. (1996). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Google Patents. (1989). EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • ACS Publications. (2023). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Retrieved from [Link].

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-5-nitrophenol.
  • ResearchGate. (n.d.). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. Retrieved from [Link].

  • Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link].

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-nitrophenol.
  • Taylor & Francis Online. (2017). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Journal of the Chinese Chemical Society.
  • Google Patents. (2012). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ACS Publications. (2021). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety Data and Handling Precautions for 2-Methyl-5-Nitrophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Amino-2-methylphenol: A Versatile Building Block for Chemical Synthesis.
  • Sigma-Aldrich. (2008). Material Safety Data Sheet: 2-Nitrophenol.
  • National Institutes of Health (NIH). (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad.
  • BLD Pharm. (n.d.). 17672-22-9|2-Amino-6-methylphenol.
  • Wikipedia. (2024). 25CN-NBOH. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, analysis, and use of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 2-Amino-6-methylphenol hydrochloride to minimize degradation?

A1: 2-Amino-6-methylphenol hydrochloride is susceptible to oxidation and photodegradation. To maintain its integrity, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storage at a controlled room temperature (2-8°C) is recommended to slow down potential degradation processes.[1][2]

Q2: I've noticed a change in the color of my 2-Amino-6-methylphenol hydrochloride powder. What could be the cause?

A2: A color change, typically to a brownish or reddish-brown hue, is a common indicator of degradation, primarily due to oxidation. Aminophenols are prone to air oxidation, which can lead to the formation of colored quinone-imine species. If you observe a significant color change, it is advisable to re-analyze the material for purity before use.

Impurity Profiling

Q3: What are the most common process-related impurities I should be aware of in commercially available 2-Amino-6-methylphenol hydrochloride?

A3: The impurity profile of 2-Amino-6-methylphenol hydrochloride is largely dictated by its synthetic route. A prevalent synthesis involves the nitration of o-cresol followed by the reduction of the resulting 2-methyl-6-nitrophenol.[3] Based on this, common impurities include:

  • Isomeric Impurities: Positional isomers such as 2-Amino-4-methylphenol and 2-Amino-5-methylphenol can arise from the initial nitration of o-cresol.

  • Starting Material Carryover: Residual o-cresol or 2-methyl-6-nitrophenol may be present.

  • Byproducts of Reduction: Incomplete reduction of the nitro group can lead to the presence of 2-methyl-6-nitrosophenol or azoxybenzene derivatives. Over-reduction can result in the formation of other related substances.

  • Diamino Derivatives: Further amination reactions can potentially lead to diamino-methylphenol impurities.

Q4: Are there any known degradation products of 2-Amino-6-methylphenol hydrochloride?

A4: Yes, the primary degradation pathway for 2-Amino-6-methylphenol hydrochloride is oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of quinone-imines and other colored polymeric species. Hydrolytic degradation under extreme pH conditions is also possible, although generally less significant than oxidation for this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Analytical Challenges

Problem 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing 2-Amino-6-methylphenol hydrochloride.

  • Potential Cause 1: Sample Degradation. The sample may have degraded during preparation or while sitting in the autosampler. Aminophenols can be unstable in certain solvents and are susceptible to oxidation.

    • Solution: Prepare samples fresh and analyze them promptly. Use a diluent with antioxidant properties if necessary and available. Consider using an amber vial to protect the sample from light.

  • Potential Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Solution: Run a blank injection of your diluent to check for solvent contamination. Ensure all glassware is scrupulously clean. Flush the HPLC system thoroughly.

  • Potential Cause 3: Inadequate Chromatographic Separation. The unexpected peaks could be closely eluting impurities that are not well-resolved from the main peak or from each other.

    • Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or trying a different column chemistry. Refer to the detailed HPLC protocol below for a starting point.

Problem 2: My quantification of 2-Amino-6-methylphenol hydrochloride is inconsistent and shows poor reproducibility.

  • Potential Cause 1: Incomplete Dissolution. The compound may not be fully dissolved in the chosen diluent, leading to variable concentrations in your injections.

    • Solution: Ensure the compound is completely dissolved before analysis. You may need to sonicate the sample or use a different solvent system.

  • Potential Cause 2: Standard Instability. If you are using a stock standard solution over a prolonged period, it may have degraded.

    • Solution: Prepare fresh standard solutions regularly and store them under the recommended conditions (refrigerated and protected from light).

  • Potential Cause 3: Adsorption to Surfaces. Aminophenols can sometimes adsorb to glass or plastic surfaces, leading to loss of analyte.

    • Solution: Consider using silanized glassware or vials to minimize adsorption.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of 2-Amino-6-methylphenol Hydrochloride

This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-80% B; 25-30 min: 80% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 2-Amino-6-methylphenol hydrochloride in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 80:20 v/v) to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like aminophenols and their impurities.

  • Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape and resolution of the basic amino group.

  • Gradient Elution: Necessary to elute both the more polar and less polar impurities within a reasonable run time.

  • Detection at 280 nm: A suitable wavelength for the detection of the phenolic chromophore present in the API and many of its expected impurities.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[4]

Objective: To generate potential degradation products of 2-Amino-6-methylphenol hydrochloride under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.

  • A mass spectrometer coupled with the HPLC (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

Impurity Formation Pathway

G cluster_0 Nitration of o-Cresol cluster_1 Reduction o-Cresol o-Cresol Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) o-Cresol->Nitrating Mixture (HNO3/H2SO4) 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol Nitrating Mixture (HNO3/H2SO4)->2-Methyl-6-nitrophenol Isomeric Nitrophenols Isomeric Nitrophenols Nitrating Mixture (HNO3/H2SO4)->Isomeric Nitrophenols Side Reaction Reducing Agent (e.g., H2/Pd-C) Reducing Agent (e.g., H2/Pd-C) 2-Methyl-6-nitrophenol->Reducing Agent (e.g., H2/Pd-C) 2-Amino-6-methylphenol 2-Amino-6-methylphenol Reducing Agent (e.g., H2/Pd-C)->2-Amino-6-methylphenol Reduction Byproducts Reduction Byproducts Reducing Agent (e.g., H2/Pd-C)->Reduction Byproducts Incomplete/Over-reduction

Caption: Synthetic pathway and potential impurity formation.

Degradation Pathway

G 2-Amino-6-methylphenol 2-Amino-6-methylphenol Oxidation (Air, Light) Oxidation (Air, Light) 2-Amino-6-methylphenol->Oxidation (Air, Light) Quinone-imine Intermediate Quinone-imine Intermediate Oxidation (Air, Light)->Quinone-imine Intermediate Polymeric Degradation Products Polymeric Degradation Products Quinone-imine Intermediate->Polymeric Degradation Products Further Oxidation/Polymerization

Caption: Primary degradation pathway of 2-Amino-6-methylphenol.

Analytical Workflow

Caption: Workflow for impurity analysis.

References

  • Process for the preparation of 2-methyl-6-nitrophenol.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... ResearchGate. [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Publications. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • The oxidation products of 2,3,6-trimethylphenol. ResearchGate. [Link]

  • Catalytic hydrogenation of nitrophenol.
  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]

  • Method for synthesizing 2-amino-3-nitrotoluene.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Research Article Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Synthesis of 5-amino-o-cresol. PrepChem.com. [Link]

  • 2-Amino-4-Methyl-6-Nitro Phenol. ChemBK. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor.org. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • 6-Amino-2-methylphenol CAS 17672-22-9. Watson International. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. [Link]

  • 17672-22-9 ( 6-Amino-2-methylphenol) Manufacturers Hyderabad. Srini Chem. [Link]

Sources

Technical Support Center: Purification of 2-Amino-6-methylphenol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Amino-6-methylphenol hydrochloride via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

I. Troubleshooting Guide

This section is designed to help you resolve specific issues you may encounter during the recrystallization of 2-Amino-6-methylphenol hydrochloride.

Issue 1: Low or No Crystal Formation After Cooling

Question: I've dissolved my crude 2-Amino-6-methylphenol hydrochloride in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What could be the problem?

Answer:

This is a common issue that can stem from several factors related to supersaturation and nucleation.[1]

  • Causality: Crystal formation, or nucleation, is a kinetically controlled process that occurs when a solution becomes supersaturated.[1] If the concentration of your compound in the cooled solvent is below its saturation point, crystallization will not occur. Several factors can lead to this:

    • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause.[2] The goal is to use the minimum amount of hot solvent to create a saturated solution, which will become supersaturated upon cooling.[2][3]

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. An ideal recrystallization solvent dissolves the solute well at high temperatures but poorly at low temperatures.[2]

    • Cooling Too Rapidly: While counterintuitive, extremely rapid cooling can sometimes hinder the formation of well-ordered crystal lattices, especially if the solution is not sufficiently supersaturated.[4]

    • Insufficient Supersaturation: The concentration of the dissolved solid may not be high enough to induce spontaneous crystallization upon cooling.[1]

  • Step-by-Step Resolution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe the formation of solid particles or cloudiness in the hot solution, indicating saturation. Then, add a very small amount of solvent back until the solution is clear again.

    • Induce Crystallization: If the concentrated solution still fails to produce crystals upon cooling, you can try the following techniques:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[4] This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: Introduce a tiny crystal of pure 2-Amino-6-methylphenol hydrochloride into the cooled solution.[4][5] This "seed" crystal provides a template for further crystal growth.

    • Utilize an Anti-Solvent: If concentrating the solution is not feasible or effective, you can add a solvent in which 2-Amino-6-methylphenol hydrochloride is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the solution at room temperature until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate. Allow this mixture to cool slowly.

    • Re-evaluate Solvent Choice: If these methods fail, your solvent system may be unsuitable. It is advisable to perform small-scale solubility tests with different solvents or solvent mixtures to find a more appropriate one.[3]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I cool my hot solution of 2-Amino-6-methylphenol hydrochloride, it forms an oily liquid instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high.[6]

  • Causality:

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of the crude product, causing it to separate as a liquid.

    • Solvent Boiling Point vs. Solute Melting Point: If the boiling point of the recrystallization solvent is higher than the melting point of the compound, the compound may melt in the hot solvent and separate as an oil on cooling.[6]

    • Rapid Cooling: Cooling the solution too quickly can sometimes favor the formation of an oil over a crystalline solid.[6]

  • Step-by-Step Resolution:

    • Re-dissolve and Slow Cool: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[6] Then, allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool.[6]

    • Lower the Saturation Temperature: Add more solvent to the hot solution to make it less concentrated. This will lower the temperature at which the solution becomes saturated, which may be below the point where the compound oils out.

    • Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a solvent mixture.

Issue 3: Discolored Crystals

Question: My recrystallized 2-Amino-6-methylphenol hydrochloride crystals have a noticeable color (e.g., brown or reddish-brown), even though the pure compound should be a lighter color. How can I remove these colored impurities?

Answer:

The presence of color often indicates residual impurities, which can sometimes be highly colored organic molecules.[7]

  • Causality:

    • Colored Impurities: The starting material may contain colored byproducts from the synthesis. Aminophenols, in particular, can be susceptible to oxidation, which can produce colored impurities.[8]

    • Degradation: The compound itself may be degrading during the recrystallization process, especially if heated for prolonged periods.

  • Step-by-Step Resolution:

    • Use Activated Carbon: After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (charcoal) to the hot solution. The activated carbon will adsorb the colored impurities.

    • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the activated carbon.[9] This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel. It is often helpful to pre-heat the filtration apparatus.

    • Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Issue 4: Poor Recovery of the Product

Question: After recrystallization, my final yield of pure 2-Amino-6-methylphenol hydrochloride is very low. What are the common causes of product loss?

Answer:

While some product loss is inherent in the recrystallization process, several factors can lead to an unacceptably low yield.[3]

  • Causality:

    • Excessive Solvent: As mentioned for low crystal formation, using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the activated carbon or other solid impurities.

    • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the purified product.[2]

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize precipitation, can leave a significant amount of product in the solution.[4]

  • Step-by-Step Resolution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for dissolution.

    • Prevent Premature Crystallization: During hot filtration, keep the solution and the filtration apparatus as hot as possible.

    • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]

    • Maximize Crystal Formation: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize the yield of crystals.[4]

    • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the solution remaining after the first filtration) and allowing it to cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

II. Frequently Asked Questions (FAQs)

General Principles

Question: What is the fundamental principle behind recrystallization?

Answer: Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.[5][9] The principle is that the solubility of most solids increases with increasing temperature.[9] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution in a purer form, while the impurities remain dissolved in the solvent.[9]

Solvent Selection

Question: How do I choose the best solvent for recrystallizing 2-Amino-6-methylphenol hydrochloride?

Answer: The ideal solvent for recrystallization should meet the following criteria:

  • It should dissolve the compound well when hot but poorly when cold.[2]

  • It should either not dissolve the impurities at all, or dissolve them very well even at low temperatures.[2]

  • It should not react with the compound being purified.

  • It should be volatile enough to be easily removed from the purified crystals.

For 2-Amino-6-methylphenol hydrochloride, which is a polar, ionic compound, polar solvents are a good starting point.[10] Water or ethanol, or a mixture of the two, are often good choices for amine hydrochlorides.[11] It is always recommended to perform small-scale solubility tests to determine the best solvent empirically.[3]

Experimental Procedure

Question: Can you provide a general step-by-step protocol for the recrystallization of 2-Amino-6-methylphenol hydrochloride?

Answer:

  • Solvent Selection: Choose an appropriate solvent based on solubility tests.

  • Dissolution: Place the crude 2-Amino-6-methylphenol hydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the vacuum funnel for a period, followed by spreading them on a watch glass to air dry.[9]

Purity Assessment

Question: How can I determine the purity of my recrystallized 2-Amino-6-methylphenol hydrochloride?

Answer:

The most common and straightforward method to assess the purity of a crystalline solid is by measuring its melting point.[4][9] A pure compound will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will cause the melting point to be depressed and the range to be broader. You can compare your experimental melting point to the literature value for 2-Amino-6-methylphenol hydrochloride. Other analytical techniques such as NMR spectroscopy or HPLC can also be used for a more quantitative assessment of purity.

III. Data and Visualization

Solubility Data (Illustrative)

The following table provides an illustrative example of the kind of solubility data that is crucial for selecting an appropriate recrystallization solvent. Actual experimental values should be determined in the laboratory.

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)Suitability
WaterLowHighPotentially Good
EthanolModerateVery HighPotentially Good
AcetoneLowModerateCould be suitable
TolueneVery LowVery LowUnsuitable
HexaneInsolubleInsolubleUnsuitable
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 2-Amino-6-methylphenol HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve 1. Dissolution decolorize Add Activated Carbon (if necessary) dissolve->decolorize hot_filter Hot Filtration (if necessary) dissolve->hot_filter 2. Remove Impurities decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool 3. Induce Supersaturation ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter 4. Isolate Crystals wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure 2-Amino-6-methylphenol HCl dry->end

Caption: Workflow for the purification of 2-Amino-6-methylphenol hydrochloride by recrystallization.

IV. References

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). Tips for Crystal Growing. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • PubMed. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). 2-AMINOPHENOL MSDS. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-methylphenol Hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Overview of the Primary Synthesis Route

The most prevalent and scalable method for synthesizing 2-Amino-6-methylphenol is through the catalytic hydrogenation of 2-Methyl-6-nitrophenol.[1] This reduction of the nitro group is efficient and typically yields a high purity product if conditions are carefully controlled. The resulting 2-Amino-6-methylphenol is then converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.

The core transformation is as follows:

  • Step 1: Reduction. 2-Methyl-6-nitrophenol is reduced to 2-Amino-6-methylphenol, typically using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]

  • Step 2: Salt Formation. The isolated aminophenol is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the stable hydrochloride salt.

While the reaction appears straightforward, its success is sensitive to parameters that can lead to several side reactions. This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is pink/brown/purple instead of the expected off-white color. What happened?

Answer: This is the most common issue and is almost always due to the oxidation of the aminophenol product.[3]

  • Causality: 2-Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), residual oxidants, or metallic impurities. The initial oxidation product is a quinone-imine, which is highly colored. These intermediates can then polymerize, leading to complex, dark, and often tarry mixtures.[4][5] The oxidation process involves the formation of radical intermediates, which propagate the reaction.[4][5]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) whenever possible. This is critical after the reduction step when the free aminophenol is present.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Temperature Control: Keep the temperature low during workup and isolation. Oxidation reactions are accelerated at higher temperatures.

    • Prompt Salt Formation: Convert the free aminophenol to its hydrochloride salt as quickly as possible after the reduction is complete. The protonated amine of the hydrochloride salt is significantly less susceptible to oxidation.

  • Troubleshooting Protocol: Decolorization

    • Dissolve the colored 2-Amino-6-methylphenol hydrochloride in a minimum amount of hot deionized, degassed water.

    • Add a small amount of activated charcoal (approx. 1-2% w/w).[6]

    • Stir the mixture at 60-70°C for 15-30 minutes under a nitrogen blanket.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to recrystallize the purified hydrochloride salt.

Q2: The yield of my reduction reaction is significantly lower than expected. Where did my product go?

Answer: Low yields can stem from incomplete reaction, mechanical losses, or competing side reactions that consume your starting material or intermediate products.

  • Causality & Solutions:

    • Incomplete Reduction: The catalytic hydrogenation may have stalled.

      • Catalyst Activity: The catalyst (e.g., Raney Ni, Pd/C) may be old or deactivated. Always use a fresh, active catalyst. For Pd/C, ensure it has not been overly exposed to air.

      • Hydrogen Pressure/Delivery: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen pressure is maintained. Good agitation is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the 2-Methyl-6-nitrophenol starting material.

    • Side Reactions During Reduction: Besides incomplete reduction, other pathways can compete.

      • Formation of Azo/Azoxy Compounds: Under certain conditions (e.g., insufficient hydrogen, specific pH ranges), the reduction can be incomplete, leading to the condensation of intermediate nitroso and hydroxylamine species to form colored azo and azoxy dimers.

      • Over-reduction: While less common for the aromatic ring under standard conditions, aggressive hydrogenation (very high pressure/temperature) could potentially lead to ring saturation.

  • Workflow Diagram: Diagnosing Low Yield

    G Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/HPLC Start->Check_TLC SM_Present Starting Material (SM) Present? Check_TLC->SM_Present Incomplete_Reaction Diagnosis: Incomplete Reaction - Check Catalyst Activity - Verify H2 Pressure - Improve Agitation SM_Present->Incomplete_Reaction Yes SM_Absent SM is Absent SM_Present->SM_Absent No Impurity_Check Are major unknown spots/peaks present? SM_Absent->Impurity_Check Side_Reactions Diagnosis: Side Reactions - Characterize byproducts (MS, NMR) - Optimize reaction conditions (temp, time) Impurity_Check->Side_Reactions Yes No_Spots Diagnosis: Mechanical Loss / Product Degradation - Review workup procedure - Check for oxidation (color change) Impurity_Check->No_Spots No

    Caption: Decision tree for troubleshooting low reaction yields.

Q3: My NMR spectrum shows signals that I cannot assign to the product. What are the likely impurities?

Answer: Aside from the starting material, several other impurities can arise from the synthesis or precursor materials.

  • Causality & Identification: The identity of impurities depends on the synthesis route of the 2-Methyl-6-nitrophenol precursor. A common route is the nitration of o-cresol.

    • Isomeric Impurities: Nitration of o-cresol can also produce 4-Methyl-2-nitrophenol and 6-Methyl-2-nitrophenol. These isomers will be carried through the reduction process, leading to isomeric aminophenol impurities (e.g., 2-Amino-4-methylphenol).[7] These can be very difficult to separate from the desired product due to their similar physical properties.

    • Over-nitration Products: Dinitro-cresols can also be formed, which would lead to diaminophenols after reduction.

    • Residual Solvents: Common solvents used in the reaction or purification (e.g., ethanol, methanol, ethyl acetate) may be present.

  • Recommended Action:

    • Check Precursor Purity: Always verify the purity of your 2-Methyl-6-nitrophenol starting material by NMR or GC-MS before starting the reaction.

    • Purification: If isomeric impurities are present, careful recrystallization of the hydrochloride salt may be effective. Fractional crystallization, potentially from a mixed solvent system (e.g., ethanol/water), can help enrich the desired isomer.

  • Data Summary Table: Common Impurities

ImpuritySourceIdentification MethodMitigation Strategy
2-Methyl-6-nitrophenolIncomplete reactionTLC, HPLC, ¹H NMRIncrease reaction time, refresh catalyst, check H₂ supply.
2-Amino-4-methylphenolIsomeric precursor¹H NMR, GC-MSPurify starting material; fractional crystallization of product.[7]
Polymeric oxidation productsAir exposure of productVisual (color), broad NMR signalsWork under inert gas, use antioxidants, decolorize with charcoal.[4]
Azo/Azoxy DimersIncomplete reductionLC-MS, ColorimetricEnsure sufficient H₂ and active catalyst.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-6-nitrophenol
  • Safety Note: Handle Raney Nickel as a flammable slurry. Never allow it to dry in the air. Catalytic hydrogenation should only be performed in appropriate pressure equipment by trained personnel.

  • Setup: To a pressure hydrogenation vessel, add 2-Methyl-6-nitrophenol (1.0 eq).

  • Catalyst: Add methanol or ethanol as a solvent, followed by Raney Nickel (~5-10% w/w) or 5% Pd/C (~1-2% w/w).

  • Inerting: Seal the vessel and purge thoroughly with nitrogen gas (3 cycles).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi).[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic; cooling may be required to maintain 25-40°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Confirm completion by taking a sample (after depressurizing and purging with N₂) and analyzing via TLC or HPLC.

  • Workup: Once complete, carefully filter the reaction mixture through Celite® under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad with a small amount of solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-methylphenol, which should be immediately converted to the hydrochloride salt.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 2-Amino-6-methylphenol from Protocol 1 in a minimal amount of isopropanol or ethanol.

  • Acidification: Slowly add a concentrated HCl solution (or HCl gas dissolved in isopropanol) dropwise with stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • Precipitation: The hydrochloride salt will precipitate. The mixture can be cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., isopropanol) and then with diethyl ether to aid drying.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).

Mechanistic Visualizations

The following diagram illustrates the desired reaction pathway versus the primary side reactions of oxidation and incomplete reduction.

G SM 2-Methyl-6-nitrophenol Product 2-Amino-6-methylphenol SM->Product H2 / Catalyst (Desired Pathway) Intermediates Nitroso & Hydroxylamine Intermediates SM->Intermediates H2 / Catalyst (Insufficient) HCl_Salt 2-Amino-6-methylphenol HCl (Stable Product) Product->HCl_Salt + HCl QuinoneImine Quinone-imine (Colored Intermediate) Product->QuinoneImine [O] (Air/Oxidants) Intermediates->Product H2 / Catalyst (Complete) Azo Azo/Azoxy Dimers (Colored Impurities) Intermediates->Azo Condensation Polymer Polymeric Byproducts (Tars) QuinoneImine->Polymer Polymerization

Caption: Main synthesis pathway and competing side reactions.

References

  • Process for the preparation of 2-amino-5-alkyl-phenols.
  • 5-Amino-2-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. [Link]

  • Process for the preparation of 2-methyl-6-nitrophenol.
  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. [Link]

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers. [Link]

  • Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, RSC Publishing. [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. [Link]

  • Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol. ResearchGate. [Link]

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. New Journal of Chemistry, RSC Publishing. [Link]

  • Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. [Link]

  • Phenol. Wikipedia. [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Synthesis of 5-amino-o-cresol. PrepChem.com. [Link]

  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds.

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Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-6-methylphenol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation. Our focus is on delivering practical, field-tested insights grounded in solid chemical principles to ensure the success of your experiments.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The most prevalent and industrially viable route to 2-Amino-6-methylphenol is the reduction of the corresponding nitro compound, 2-methyl-6-nitrophenol. The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling. While seemingly straightforward, this process is fraught with potential challenges that can impact yield, purity, and reproducibility.

This guide will primarily focus on the catalytic hydrogenation pathway, as it is a widely used and efficient method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-6-methylphenol hydrochloride?

A1: The most common and scalable synthetic route is the catalytic hydrogenation of 2-methyl-6-nitrophenol. This involves the reduction of the nitro group to an amino group using a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source. The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: Why is the hydrochloride salt of 2-Amino-6-methylphenol preferred over the free base?

A2: Aminophenols, including 2-Amino-6-methylphenol, are susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the material over time. The hydrochloride salt is significantly more stable to air oxidation, has a longer shelf life, and is often a crystalline solid that is easier to handle, weigh, and purify compared to the free base which can be an oil or a low-melting solid.[1]

Q3: What are the primary safety concerns when working with 2-Amino-6-methylphenol hydrochloride and its precursors?

A3: The precursor, 2-methyl-6-nitrophenol, is a toxic and potentially explosive compound. Catalytic hydrogenation involves the use of flammable solvents and hydrogen gas under pressure, which requires appropriate safety precautions and specialized equipment. The final product, 2-Amino-6-methylphenol hydrochloride, is a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for all reagents and products, and perform a thorough risk assessment before beginning any experiment.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis and purification of 2-Amino-6-methylphenol hydrochloride.

Issue 1: Low or Inconsistent Yields

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the catalytic reduction of 2-methyl-6-nitrophenol can stem from several factors. A systematic approach to troubleshooting is crucial.

Causality & Explanation:

  • Catalyst Activity: The catalyst is the heart of the reaction. Its activity can be compromised by poisoning, improper handling, or using an insufficient amount.

  • Hydrogen Availability: The reduction requires a sufficient supply of hydrogen. This can be limited by poor mass transfer, leaks in the system, or an inadequate hydrogen source.

  • Reaction Conditions: Temperature and pressure play a critical role in reaction kinetics. Suboptimal conditions can lead to slow or incomplete reactions.[2]

  • Work-up Losses: Significant product loss can occur during the isolation and purification steps, particularly if the product has some solubility in the work-up solvents.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting product purity issues.

Detailed Purification Protocol:

This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) to the extent possible to prevent oxidation.

  • Reaction Quench and Catalyst Removal:

    • Once the reaction is complete (as determined by HPLC or TLC), carefully vent the hydrogen and purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent (e.g., methanol) to recover any adsorbed product.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Acid-Base Extraction (Optional, for removal of non-basic impurities):

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Adjust the pH of the aqueous layer to ~2 with HCl.

    • Separate the layers. The protonated product will be in the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent.

  • Precipitation of the Hydrochloride Salt:

    • To the aqueous solution of the amine, or to a solution of the crude amine in a suitable solvent like isopropanol, add concentrated hydrochloric acid dropwise while stirring.

    • The 2-Amino-6-methylphenol hydrochloride should precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Washing:

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or acetone) to remove soluble impurities.

  • Recrystallization (if necessary):

    • If the product is still colored or impure, recrystallize from a suitable solvent system, such as ethanol/water or isopropanol.

    • An activated charcoal treatment can be performed on the hot solution before crystallization to remove colored impurities.

Issue 3: Solubility and Handling Problems

Q: I'm having trouble dissolving the starting material or the final product. What solvents are recommended?

A: Solubility is a key factor for both the reaction and the purification.

CompoundRecommended SolventsComments
2-methyl-6-nitrophenol Methanol, Ethanol, Tetrahydrofuran (THF), Ethyl AcetateGood solubility in these common solvents for catalytic hydrogenation.
2-Amino-6-methylphenol (free base) Soluble in polar organic solvents (alcohols, THF). Moderately soluble in water.The free base is more soluble in organic solvents than its hydrochloride salt.
2-Amino-6-methylphenol hydrochloride Soluble in water and lower alcohols (methanol, ethanol). Sparingly soluble in less polar organic solvents like acetone and ethyl acetate.The hydrochloride salt is highly polar and thus prefers polar protic solvents.

Handling Tips:

  • Hygroscopicity: The hydrochloride salt can be hygroscopic. Store it in a desiccator and handle it in a dry environment to ensure accurate weighing.

  • Stability in Solution: While the solid hydrochloride salt is stable, aqueous solutions of 2-Amino-6-methylphenol can be less stable, especially if not acidic. For long-term storage, it is best to keep it as a solid.

Section 2: Analytical Methods for Reaction Monitoring and Quality Control

Accurate and reliable analytical methods are essential for optimizing reaction conditions and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for monitoring the progress of the reaction and assessing the purity of the final product.

Recommended HPLC Conditions:

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Expected Elution Order:

  • 2-Amino-6-methylphenol (more polar)

  • 2-methyl-6-nitrophenol (less polar)

By integrating the peak areas, you can calculate the conversion of the starting material and the purity of the product.

References

  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
  • 2-Amino-4-Methyl-6-Nitro Phenol. ChemBK. (2024).
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. (2012).
  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega.
  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.
  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • US4870209A - Process for purifying crude 4-aminophenol.
  • Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. (2018).
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
  • Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. MDPI.
  • Related impurities in peptide medicines.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • Mechanism for catalytic reduction of p-nitrophenol (p-NPl) in the...
  • CAS 17672-22-9: 2-Amino-6-methylphenol. CymitQuimica.
  • Hydrogenation C
  • (PDF) Selective alkylation of aminophenols.
  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity.
  • Amino acid determination. Methods and techniques. CABI Digital Library.
  • JEE Mains 2026 21 Jan Shift 1 Question Paper(Memory Based) with Solutions. Collegedunia. (2026).
  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. White Rose Research Online. (2021).
  • 5-Amino-2-methylphenol. PubChem.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent.
  • Phenol. Wikipedia.

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Technical Support Center: Stability of 2-Amino-6-methylphenol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of 2-Amino-6-methylphenol hydrochloride in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of 2-Amino-6-methylphenol Hydrochloride Stability

2-Amino-6-methylphenol hydrochloride, a valuable intermediate in pharmaceutical and chemical synthesis, presents unique stability challenges.[1][2][3] As an aminophenol derivative, it is susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as pH, solvent choice, light exposure, and temperature.[4] The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base. However, careful consideration of experimental conditions is paramount to prevent the formation of colored degradation products and ensure the accuracy of your work.[5]

This guide will walk you through the critical aspects of handling this compound, from solvent selection to quantitative analysis of its stability.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving 2-Amino-6-methylphenol hydrochloride for short-term use?

A1: For short-term applications, polar solvents are generally suitable.[6] Due to its hydrochloride salt form, 2-Amino-6-methylphenol hydrochloride is expected to have good solubility in:

  • Water: The solvent of choice for many applications, particularly when pH control is necessary.

  • Methanol and Ethanol: These polar protic solvents can also be used, but be aware that they can participate in certain reactions.

  • Dimethyl Sulfoxide (DMSO): Offers high solubility but should be used with caution as it can be difficult to remove and may affect certain biological assays.

For all solvents, it is crucial to use high-purity, degassed solvents to minimize oxidative degradation.

Q2: My solution of 2-Amino-6-methylphenol hydrochloride is turning yellow/brown. What is happening and how can I prevent it?

A2: The color change is a classic indicator of oxidation. Aminophenols are prone to oxidation, especially in the presence of air (oxygen), light, and at neutral to alkaline pH, leading to the formation of colored polymeric products.

Prevention Strategies:

  • Work under an inert atmosphere: Prepare solutions and conduct experiments under an inert gas like nitrogen or argon to minimize contact with oxygen.[7][8][9][10][11]

  • Use freshly prepared solutions: Do not store solutions for extended periods unless their stability under your specific storage conditions has been verified.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent phot-degradation.[1]

  • Control pH: Maintain a slightly acidic pH (e.g., pH 3-5) to enhance stability. The protonated amino group is less susceptible to oxidation.

  • Use degassed solvents: Before use, sparge your solvents with an inert gas to remove dissolved oxygen.

Q3: How does pH affect the stability of 2-Amino-6-methylphenol hydrochloride in aqueous solutions?

Q4: Can I store stock solutions of 2-Amino-6-methylphenol hydrochloride? If so, under what conditions?

A4: While freshly prepared solutions are always recommended, short-term storage may be possible under optimized conditions. For storage of a few days, we recommend:

  • Solvent: A slightly acidified aqueous buffer (e.g., pH 4 acetate buffer).

  • Temperature: Store at 2-8°C. Avoid freezing and thawing cycles.

  • Atmosphere: Overlay the solution with an inert gas before sealing the container.

  • Light: Protect from light using amber vials.

It is imperative to validate the stability of your stock solution under your specific storage conditions by performing a stability study.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of 2-Amino-6-methylphenol hydrochloride stock or working solutions.1. Prepare fresh solutions for each experiment.2. Perform a stability study on your solutions under the experimental conditions (see Protocol 1).3. Ensure all solvents are of high purity and degassed.
Formation of precipitate in solution 1. Poor solubility at the prepared concentration and temperature.2. pH shift leading to precipitation of the free base.3. Formation of insoluble degradation products.1. Gently warm the solution or use sonication to aid dissolution. If precipitation persists, a different solvent system may be needed.2. Check and adjust the pH of the solution. Ensure it remains in the acidic range.3. If degradation is suspected, prepare a fresh solution under inert conditions.
Unexpected peaks in chromatogram (e.g., HPLC) Presence of degradation products or impurities from the starting material.1. Analyze the starting material to confirm its purity.2. Perform a forced degradation study to identify potential degradation products (see Protocol 2).3. Optimize chromatographic conditions to separate the main peak from impurities and degradants.

Experimental Protocols

Protocol 1: Quantitative Stability Analysis of 2-Amino-6-methylphenol Hydrochloride in Solution by HPLC-UV

This protocol outlines a general procedure to determine the stability of 2-Amino-6-methylphenol hydrochloride in a chosen solvent over time.

Objective: To quantify the concentration of 2-Amino-6-methylphenol hydrochloride in a solution at various time points to assess its stability.

Materials:

  • 2-Amino-6-methylphenol hydrochloride

  • High-purity solvent of choice (e.g., water, methanol, 0.1 M HCl)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer), pH adjusted as needed.

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 2-Amino-6-methylphenol hydrochloride and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.

    • Prepare this solution under an inert atmosphere if studying oxidative stability.

  • Stability Study Setup:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).[12][13]

  • HPLC Analysis:

    • Method Development (if necessary): Develop an HPLC method that provides a sharp, symmetrical peak for 2-Amino-6-methylphenol hydrochloride, well-separated from any potential degradation products. A good starting point for the mobile phase could be a gradient of acetonitrile and water (with 0.1% formic or acetic acid).

    • Wavelength Selection: The UV detection wavelength should be set at the λmax of 2-Amino-6-methylphenol hydrochloride in the mobile phase. This can be determined using a UV-Vis spectrophotometer or a diode array detector on the HPLC. Based on the phenol chromophore, a wavelength around 270-280 nm is a reasonable starting point.

    • Calibration Curve: Prepare a series of dilutions of a freshly prepared stock solution to create a calibration curve.

    • Sample Analysis: At each designated time point, inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of 2-Amino-6-methylphenol hydrochloride at each time point.

    • Use the calibration curve to determine the concentration of the compound remaining.

    • Plot the concentration versus time to determine the degradation rate.

Visualization of Experimental Workflow:

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis HPLC Analysis A Weigh 2-Amino-6-methylphenol HCl B Dissolve in Degassed Solvent A->B C Aliquot into Amber Vials B->C D Store at Defined Conditions (Temp, Light) C->D E Inject at Time Points (0, 2, 4, 8, 24h) D->E F Quantify Peak Area E->F G Calculate Concentration F->G H Determine Stability Profile G->H Plot Concentration vs. Time Degradation_Pathway A 2-Amino-6-methylphenol B Quinone-imine Intermediate A->B Oxidation (O2, Light, High pH) C Polymerized Products (Colored) B->C Polymerization

Caption: Potential Oxidative Degradation Pathway.

Summary of Stability and Solubility

SolventQualitative SolubilityExpected StabilityKey Considerations
Water (acidic, pH < 6) HighGoodRecommended for aqueous applications. Control pH.
Water (neutral/alkaline) HighPoorProne to rapid oxidative degradation.
Methanol HighModerateUse high-purity, degassed solvent.
Ethanol HighModerateSimilar to methanol.
DMSO Very HighModerate to GoodAnhydrous grade recommended. May be difficult to remove.
Acetonitrile ModerateModerateCan be a good solvent for analytical purposes.
Dichloromethane (DCM) LowN/AGenerally not a suitable solvent. [5]
Hexanes/Toluene Very Low/InsolubleN/ANot suitable solvents. [5]

References

  • The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP). (n.d.). International Journal of Scientific & Engineering Research. [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2013). Analytical Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). (2012). European Commission. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • ASEAN Guideline on Stability Study of Drug Product. (n.d.). ASEAN. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]

  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • The oxidation products of 2,3,6-trimethylphenol. (2016). ResearchGate. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. (2014). ResearchGate. [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [Link]

  • The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. (2018). RSC Advances. [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. (2013). Analytical Methods. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. (2024). ResearchGate. [Link]

  • 6-Amino-2-methylphenol CAS 17672-22-9. (n.d.). Watson International. [Link]

  • 17672-22-9 ( 6-Amino-2-methylphenol) Manufacturers Hyderabad. (n.d.). Srini Chem. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2007). National Institutes of Health. [Link]

Sources

Impact of pH on 2-Amino-6-methylphenol hydrochloride stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The stability and reactivity of 2-Amino-6-methylphenol hydrochloride are critically influenced by pH. Understanding and controlling this parameter is paramount for reproducible and successful experimental outcomes. This document provides a combination of established knowledge, field-proven insights, and practical protocols to navigate the challenges associated with the pH-dependent behavior of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of 2-Amino-6-methylphenol hydrochloride in relation to pH.

Q1: What are the key functional groups in 2-Amino-6-methylphenol hydrochloride and how do they influence its pH-dependent behavior?

2-Amino-6-methylphenol hydrochloride possesses two primary functional groups that dictate its acid-base properties: a phenolic hydroxyl group (-OH) and an amino group (-NH2). The hydrochloride salt form indicates that the basic amino group is protonated (-NH3+). The interplay between the acidity of the phenolic proton and the basicity of the amino group is central to its stability and reactivity in solutions of varying pH.

Q2: What is the pKa of 2-Amino-6-methylphenol?

Q3: How does the ionization state of 2-Amino-6-methylphenol hydrochloride change with pH?

The ionization state of 2-Amino-6-methylphenol hydrochloride in aqueous solution is pH-dependent. Based on the predicted pKa values, we can anticipate the following predominant species at different pH ranges:

pH RangePredominant SpeciesKey Characteristics
pH < 4 Cationic form (protonated amine, neutral phenol)Highly water-soluble.
pH 4 - 10 Zwitterionic/Neutral form (neutral amine, neutral phenol)Solubility may decrease around the isoelectric point.
pH > 10 Anionic form (neutral amine, deprotonated phenol - phenolate)Increased water solubility compared to the neutral form.

Q4: How does pH affect the solubility of 2-Amino-6-methylphenol hydrochloride?

The solubility of 2-Amino-6-methylphenol hydrochloride is significantly influenced by pH due to the presence of ionizable functional groups. As a general trend for aminophenols, solubility is lowest near the isoelectric point and increases in acidic and alkaline conditions where the molecule is predominantly in its more soluble cationic or anionic forms, respectively.

Q5: What are the primary degradation pathways for 2-Amino-6-methylphenol hydrochloride, and how are they influenced by pH?

The two primary degradation pathways for 2-Amino-6-methylphenol hydrochloride are oxidation and hydrolysis.

  • Oxidation: Aminophenols are susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of metal ions. The rate of oxidation of aminophenols is often pH-dependent. For instance, the oxidation of 2-aminophenol has been shown to be optimal around pH 9. Under alkaline conditions, the deprotonated phenolate form is more electron-rich and thus more susceptible to oxidation. Oxidation can lead to the formation of colored degradation products, such as quinone-imines.

  • Hydrolysis: While the aromatic amine and phenol groups are generally stable to hydrolysis, forced degradation studies under strongly acidic or basic conditions at elevated temperatures can lead to decomposition. The specific hydrolysis products for 2-Amino-6-methylphenol hydrochloride are not well-documented in the literature.

Troubleshooting Guide

This section provides practical advice for troubleshooting common issues encountered during experiments with 2-Amino-6-methylphenol hydrochloride, with a focus on pH-related causes.

Observed Problem Potential Cause(s) Related to pH Troubleshooting Steps & Rationale
Solution turns brown/dark upon standing. Oxidation of the aminophenol. This is a common issue with aminophenols, especially at neutral to alkaline pH where the phenolate anion is more readily oxidized. The presence of oxygen and light can accelerate this process.1. Work under an inert atmosphere: Purge solutions with nitrogen or argon to minimize contact with oxygen. 2. Control the pH: Maintain a slightly acidic pH (e.g., pH 4-6) to keep the compound in its more stable protonated form. 3. Protect from light: Use amber vials or cover glassware with aluminum foil. 4. Add an antioxidant: Consider the addition of a compatible antioxidant, such as sodium metabisulfite, if it does not interfere with your experiment.
Poor solubility or precipitation of the compound. The pH of the solution is near the isoelectric point of the molecule. At this pH, the net charge of the molecule is zero, leading to minimal interaction with the aqueous solvent and thus lower solubility.1. Adjust the pH: Lower the pH to below 4 or raise it above 10 to convert the compound into its more soluble cationic or anionic form, respectively. 2. Verify the pH of your solution: Ensure that other components in your mixture are not buffering the solution to an unfavorable pH.
Inconsistent reaction rates or yields. The reactivity of the amino or phenolic group is pH-dependent. The nucleophilicity of the amino group and the reactivity of the phenolic group are highly dependent on their protonation state.1. Strict pH control: Use a suitable buffer system to maintain a constant pH throughout the reaction. 2. Optimize the reaction pH: Perform small-scale experiments at different pH values to determine the optimal pH for your specific reaction.
Appearance of unexpected peaks in HPLC analysis. On-column degradation or pH-induced degradation during sample preparation. If the mobile phase pH is significantly different from the sample diluent pH, the compound may degrade on the analytical column.1. Match sample diluent and mobile phase pH: Ensure that the pH of the sample diluent is as close as possible to the initial mobile phase pH. 2. Investigate mobile phase stability: Perform a stability study of the compound in the mobile phase to check for degradation over the analysis time.

Experimental Protocols

Given the limited specific data for 2-Amino-6-methylphenol hydrochloride, the following protocols provide a framework for researchers to determine key stability and analytical parameters for their specific experimental conditions.

Protocol 1: Preliminary pH Stability Study

This protocol outlines a forced degradation study to assess the stability of 2-Amino-6-methylphenol hydrochloride across a range of pH values.

Materials:

  • 2-Amino-6-methylphenol hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or citrate buffers at various pH values (e.g., pH 4, 7, 9)

  • HPLC-grade water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-6-methylphenol hydrochloride in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Samples:

    • Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Neutral Condition: Mix an aliquot of the stock solution with an equal volume of a pH 7 buffer.

    • Alkaline Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Buffered Conditions: Prepare samples in different buffers (e.g., pH 4 and 9).

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to a pH of approximately 6-7 to stop further degradation before analysis.

  • HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Analysis: Plot the percentage of remaining 2-Amino-6-methylphenol hydrochloride against time for each pH condition. This will provide a qualitative and semi-quantitative understanding of the compound's stability profile.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method that separates 2-Amino-6-methylphenol from its potential degradation products generated during forced degradation studies.

Initial HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradation products absorb (e.g., 274 nm)[2].

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze the non-degraded standard: Inject a solution of 2-Amino-6-methylphenol hydrochloride to determine its retention time and peak shape.

  • Analyze stressed samples: Inject the samples from the forced degradation study (Protocol 1).

  • Evaluate peak purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products.

  • Optimize separation: Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and column chemistry to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

pH-Dependent Speciation of 2-Amino-6-methylphenol

G cluster_acidic Acidic (pH < 4) cluster_neutral Neutral (pH 4-10) cluster_alkaline Alkaline (pH > 10) Acidic_Structure Cationic Form (Protonated Amine) Neutral_Structure Zwitterionic/Neutral Form Acidic_Structure->Neutral_Structure + OH- Neutral_Structure->Acidic_Structure + H+ Alkaline_Structure Anionic Form (Deprotonated Phenol) Neutral_Structure->Alkaline_Structure + OH- Alkaline_Structure->Neutral_Structure + H+

Caption: Predominant species of 2-Amino-6-methylphenol at different pH ranges.

Workflow for Investigating pH-Related Stability Issues

G A Problem Observed (e.g., discoloration, precipitation) B Hypothesize pH-Related Cause (e.g., oxidation, poor solubility) A->B C Measure pH of the Solution B->C D Is pH in the Expected Range? C->D E Adjust pH to a More Stable Range (e.g., slightly acidic for stability) D->E No F Implement Protective Measures (e.g., inert atmosphere, light protection) D->F Yes G Re-evaluate Experiment E->G F->G G->A Problem Persists H Investigate Other Factors (e.g., temperature, contaminants) G->H Problem Resolved

Caption: Troubleshooting workflow for pH-related issues.

References

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available from: [Link]

  • 5-Amino-2-methylphenol | C7H9NO | CID 17818. PubChem. Available from: [Link]

  • Kinetic study on the degradation of meclophenoxate hydrochloride in alkaline aqueous solutions by high performance liquid chromatography. PubMed. Available from: [Link]

  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... ResearchGate. Available from: [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. Available from: [Link]

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PubMed Central. Available from: [Link]

  • Kinetic Study on the Degradation of Meclophenoxate Hydrochloride in Alkaline Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Electrochemical Synthesis of Polyaniline/Poly-O-Aminophenol Copolymers in Chloride Medium. ResearchGate. Available from: [Link]

  • Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. ResearchGate. Available from: [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under... White Rose Research Online. Available from: [Link]

  • How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. Available from: [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions. PubMed. Available from: [Link]

  • Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available from: [Link]

  • Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available from: [Link]

  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate. Available from: [Link]

  • Phenol. Wikipedia. Available from: [Link]

  • Comparison of the spectral features of methyl orange at different pH values. ResearchGate. Available from: [Link]

  • Effect of pH and Denaturants on the Folding and Stability of Murine interleukin-6. PubMed. Available from: [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. Available from: [Link]

  • 5 Amino 2 methylphenol. mzCloud. Available from: [Link]

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Technical Support Center: HPLC Analysis of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-6-methylphenol hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only solve common problems but also to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Understanding the Analyte: 2-Amino-6-methylphenol Hydrochloride

2-Amino-6-methylphenol is a polar organic compound, characterized by the presence of a basic amino group and an acidic phenolic hydroxyl group on a methyl-substituted benzene ring.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions.[3] Understanding its dual acidic/basic nature is paramount for developing a successful HPLC method. The compound has a predicted pKa of approximately 10.10 for the phenolic group, while the amino group's pKa will be significantly lower, typical for anilines (around 4-5).[4] This amphoteric nature dictates that mobile phase pH will be a critical parameter influencing its retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 2-Amino-6-methylphenol hydrochloride?

A good starting point is a reversed-phase method using a C18 column. Based on methods for structurally similar compounds, a mobile phase consisting of a buffer such as ammonium acetate or phosphate and an organic modifier like methanol or acetonitrile is recommended.[5] A starting mobile phase could be a mixture of 20 mM ammonium acetate buffer (pH adjusted to the acidic range, e.g., 3.0-4.0) and methanol (e.g., 70:30 v/v). A flow rate of 1.0 mL/min and UV detection at a wavelength determined by a UV scan of the analyte (typically around 270-280 nm for phenolic compounds) would be appropriate.

Q2: What are the key physicochemical properties of 2-Amino-6-methylphenol to consider for HPLC analysis?

PropertyValue/CharacteristicImplication for HPLC Analysis
Chemical Structure Contains a primary amine and a phenolic hydroxyl groupDual functionality can lead to complex interactions with the stationary phase. The basic amino group is prone to causing peak tailing on silica-based columns.
pKa Predicted pKa (phenolic OH) ≈ 10.10; Estimated pKa (amino NH3+) ≈ 4-5Mobile phase pH is a critical parameter. To ensure the amino group is protonated and to minimize silanol interactions, a mobile phase pH of <4 is recommended.
Solubility Soluble in polar solvents and water (as hydrochloride salt)Sample preparation in the mobile phase or a compatible solvent is generally straightforward.[1][3]
Form Typically a solid powderStandard procedures for preparing stock and working solutions can be followed.

Q3: How stable is 2-Amino-6-methylphenol hydrochloride in solution?

Phenolic compounds, especially aminophenols, can be susceptible to oxidation, which can be accelerated by light, high pH, and the presence of metal ions.[4] It is advisable to prepare fresh sample solutions daily and store them protected from light. If storage is necessary, refrigeration at 2-8°C is recommended.[4] The stability in the mobile phase should be assessed during method validation.

Troubleshooting Common HPLC Issues

This section addresses specific problems you may encounter during the analysis of 2-Amino-6-methylphenol hydrochloride, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is the most common issue when analyzing basic compounds like 2-Amino-6-methylphenol on reversed-phase columns.[6][7]

Causality: The primary cause is secondary interactions between the protonated basic amino group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6] These strong ionic interactions lead to a mixed-mode retention mechanism, resulting in tailed peaks.

Troubleshooting Workflow:

G start Peak Tailing Observed ph_check Is mobile phase pH < 4? start->ph_check adjust_ph Lower mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate, formate). ph_check->adjust_ph No column_check Using a modern, high-purity, end-capped C18 column? ph_check->column_check Yes adjust_ph->column_check change_column Switch to a column with low silanol activity or an alternative stationary phase (e.g., Phenyl-Hexyl). column_check->change_column No modifier_check Is a mobile phase modifier being used? column_check->modifier_check Yes change_column->modifier_check add_modifier Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase to mask silanols. modifier_check->add_modifier No resolution Peak Shape Improved modifier_check->resolution Yes add_modifier->resolution

Workflow for troubleshooting peak tailing.

Detailed Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a mobile phase with a buffer that has a pKa within +/- 1 unit of the target pH (e.g., phosphate buffer for pH 2.5-3.5).

    • Lowering the pH to well below the pKa of the silanol groups (~pH 4-5) and ensuring the amine is fully protonated will minimize ionic interactions.[8]

    • Equilibrate the column with at least 20 column volumes of the new mobile phase before injection.

  • Protocol 2: Using Mobile Phase Additives

    • Add a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase (typically 0.05-0.1% v/v).

    • TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Be aware that TEA can have a strong odor and may affect detector baselines.[9]

Issue 2: Retention Time Drifting or Unstable

Retention time variability can compromise the reliability of your analytical method.

Causality: Drifting retention times can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or leaks in the HPLC system.[8]

Troubleshooting Workflow:

G start Retention Time Drift equilibration Is the column fully equilibrated (>20 column volumes)? start->equilibration equilibrate_longer Increase equilibration time. equilibration->equilibrate_longer No mobile_phase Is the mobile phase freshly prepared and properly degassed? equilibration->mobile_phase Yes equilibrate_longer->mobile_phase prepare_fresh Prepare fresh mobile phase and degas. mobile_phase->prepare_fresh No temperature Is the column temperature stable (using a column oven)? mobile_phase->temperature Yes prepare_fresh->temperature use_oven Use a thermostatted column compartment. temperature->use_oven No system_check Check for system leaks (fittings, pump seals). temperature->system_check Yes use_oven->system_check fix_leaks Tighten fittings or replace seals. system_check->fix_leaks Leaks Found resolution Retention Time Stabilized system_check->resolution No Leaks fix_leaks->resolution

Workflow for troubleshooting retention time drift.

Experimental Best Practices:

  • Column Equilibration: Always ensure your column is thoroughly equilibrated with the mobile phase, especially when using buffered solutions or mobile phase additives.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis batch. If using a multi-component mobile phase, mix them accurately. Degassing is crucial to prevent bubble formation in the pump and detector.

  • Temperature Control: A column oven is highly recommended to maintain a constant temperature, as even small fluctuations can affect retention times.

Issue 3: Poor Resolution or Co-elution with Impurities

Achieving adequate separation from impurities or degradation products is essential for accurate quantification.

Causality: Poor resolution can result from suboptimal mobile phase composition (organic solvent ratio, pH), an inappropriate stationary phase, or a deteriorated column.

Troubleshooting Strategies:

StrategyActionRationale
Adjust Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., methanol, acetonitrile).This will increase the retention of all components, potentially improving the separation between closely eluting peaks.
Modify Mobile Phase pH Change the pH of the aqueous portion of the mobile phase.Altering the ionization state of 2-Amino-6-methylphenol or any ionizable impurities can significantly change their retention and improve selectivity.[2][8][10]
Change Organic Modifier Switch from methanol to acetonitrile, or vice versa.Methanol and acetonitrile have different selectivities and can alter the elution order of compounds.
Evaluate Stationary Phase Try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).Different stationary phases offer alternative retention mechanisms that can resolve co-eluting peaks.
Use a Guard Column Install a guard column with the same packing material as the analytical column.This protects the analytical column from strongly retained impurities that can cause peak distortion and loss of resolution over time.[9]

References

  • PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Amino-6-methylphenol Hydrochloride and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of appropriate starting materials is a critical decision that dictates reaction pathways, efficiency, and the purity of the final product. Among the versatile building blocks available, aminophenols are of particular importance due to their bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group. This guide provides an in-depth technical comparison of two key aminophenol isomers: 2-Amino-6-methylphenol hydrochloride and 4-aminophenol.

This document moves beyond a simple cataloging of properties to offer a comparative analysis of their reactivity in key synthetic transformations, supported by mechanistic insights and experimental protocols. We will explore how the positional difference of the amino and hydroxyl groups, and the presence of a methyl substituent in the ortho position, profoundly influence their application in the synthesis of pharmaceuticals, dyes, and heterocyclic scaffolds.

Physicochemical Properties: A Tale of Two Isomers

A foundational understanding of the physicochemical properties of these two compounds is essential to appreciate their differing behaviors in a reaction environment.

Property2-Amino-6-methylphenol Hydrochloride4-Aminophenol
Chemical Structure
CAS Number 78886-51-8[1]123-30-8[2]
Molecular Formula C₇H₁₀ClNO[1]C₆H₇NO[2]
Molecular Weight 159.61 g/mol [1]109.13 g/mol [2]
Appearance SolidWhite to off-white crystalline powder[2]
Melting Point Not readily available187.5 °C[2]
Solubility Soluble in waterSlightly soluble in cold water, more soluble in hot water and ethanol.[3]

The most apparent structural difference is the substitution pattern. In 4-aminophenol, the amino and hydroxyl groups are in a para relationship, minimizing steric hindrance and allowing for the electronic effects of each group to influence the reactivity of the other and the aromatic ring. Conversely, 2-Amino-6-methylphenol hydrochloride features an ortho relationship between the amino and hydroxyl groups, with the addition of a methyl group adjacent to the amino functionality. This seemingly subtle difference has profound implications for its reactivity. The hydrochloride salt form of 2-amino-6-methylphenol enhances its water solubility and stability.

The "Ortho Effect": Unpacking the Reactivity of 2-Amino-6-methylphenol

The presence of the methyl group in the ortho position to the amino group in 2-amino-6-methylphenol introduces what is known in organic chemistry as the "ortho effect." This is a combination of steric and electronic factors that can significantly alter the reactivity of the molecule compared to its para-substituted counterpart.

Steric Hindrance: The bulky methyl group can physically impede the approach of reagents to the adjacent amino and hydroxyl groups. This steric hindrance can decrease reaction rates, particularly in reactions that require the formation of a bulky transition state at or near the ortho-substituents.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the aromatic ring, potentially influencing the rate and regioselectivity of electrophilic aromatic substitution reactions.

Comparative Synthesis Applications

To illustrate the practical implications of these structural differences, we will now compare the performance of 2-amino-6-methylphenol hydrochloride and 4-aminophenol in two fundamental and widely utilized synthetic transformations: acylation and diazotization-coupling reactions.

Acylation: The Gateway to Amide Synthesis

Acylation of the amino group in aminophenols is a cornerstone reaction, most notably in the industrial synthesis of the ubiquitous analgesic, paracetamol (acetaminophen), from 4-aminophenol.[2][4]

The acylation of 4-aminophenol with acetic anhydride is a classic and efficient reaction. The amino group, being more nucleophilic than the phenolic hydroxyl group, selectively attacks the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond.

Caption: Acylation of 4-aminophenol to synthesize paracetamol.

Experimental Protocol: Synthesis of Paracetamol from 4-Aminophenol

This protocol is adapted from established laboratory procedures.[3][4][5]

  • Dissolution: In a 100 mL round-bottom flask, suspend 5.0 g of 4-aminophenol in 15 mL of deionized water.

  • Addition of Acylating Agent: While stirring, add 6.0 mL of acetic anhydride to the suspension.

  • Reaction: Gently heat the mixture in a water bath at approximately 60-70 °C for 15-20 minutes, with continuous stirring, until all the solid has dissolved.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the paracetamol.

  • Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.

  • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot water to obtain pure paracetamol. Typical yields for this reaction are in the range of 70-85%.

Attempting the same acylation on 2-amino-6-methylphenol hydrochloride presents a different set of challenges and considerations, primarily due to the ortho-methyl group.

  • Steric Hindrance: The methyl group adjacent to the amine will sterically hinder the approach of the acetic anhydride, leading to a significantly slower reaction rate compared to 4-aminophenol. To achieve a comparable reaction rate and yield, more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst, may be necessary.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and amino groups in the ortho isomer allows for intramolecular hydrogen bonding. This can decrease the nucleophilicity of the amino group, further slowing the rate of acylation.

  • Side Reactions: Under more forcing conditions, there is an increased risk of side reactions, such as O-acylation of the phenolic hydroxyl group or di-acylation.

Diazotization and Azo Coupling: The Heart of Dye Chemistry

The conversion of primary aromatic amines to diazonium salts, followed by coupling with an electron-rich aromatic compound, is the cornerstone of azo dye synthesis.

4-Aminophenol is a common precursor for the synthesis of hydroxy-functionalized azo dyes. The diazotization is typically carried out in an acidic medium at low temperatures, followed by coupling with a suitable partner, such as 2-naphthol, to produce a colored compound.[6]

Caption: Azo coupling of diazotized 4-aminophenol with 2-naphthol.

Experimental Protocol: Synthesis of an Azo Dye from 4-Aminophenol

This protocol is a generalized procedure based on established methods.[6]

  • Diazotization:

    • Dissolve 2.2 g of 4-aminophenol in 20 mL of 2 M hydrochloric acid in a 100 mL beaker.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of 1.4 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 2.9 g of 2-naphthol in 25 mL of 2 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the azo dye by vacuum filtration and wash with cold water.

The diazotization of 2-amino-6-methylphenol is expected to be influenced by the ortho-methyl group.

  • Rate of Diazotization: The steric hindrance from the methyl group may slightly retard the rate of reaction with the nitrosating agent. However, the electron-donating nature of the methyl group could partially counteract this by increasing the nucleophilicity of the amino group. The overall effect on the rate is likely to be modest but could be slower than that of 4-aminophenol under identical conditions.

  • Stability of the Diazonium Salt: The resulting diazonium salt may have altered stability due to the electronic and steric influence of the adjacent methyl and hydroxyl groups.

  • Coupling Reaction: The steric bulk of the ortho-methyl group in the diazonium salt could influence the regioselectivity and rate of the subsequent coupling reaction with an aromatic partner.

Synthesis of Heterocyclic Compounds

Both isomers are valuable precursors for the synthesis of various heterocyclic systems.

4-Aminophenol can be used in the synthesis of various heterocyclic compounds, often requiring multi-step sequences. For example, it can serve as a starting material for the synthesis of certain substituted benzoxazoles, although this often involves more complex reaction pathways compared to using an ortho-aminophenol.

The ortho arrangement of the amino and hydroxyl groups in 2-amino-6-methylphenol makes it an ideal precursor for the one-step synthesis of benzoxazole derivatives. The reaction typically involves condensation with a carboxylic acid, aldehyde, or other one-carbon synthon, followed by cyclization.[7][8]

Caption: Synthesis of a benzoxazole derivative from 2-amino-6-methylphenol.

The presence of the methyl group at the 7-position of the resulting benzoxazole ring can be advantageous, offering a point for further functionalization or influencing the pharmacological or material properties of the final molecule. This direct route to a substituted benzoxazole highlights a key synthetic advantage of 2-amino-6-methylphenol over its para isomer for this class of heterocycles.

Conclusion: A Strategic Choice for Synthesis

The choice between 2-Amino-6-methylphenol hydrochloride and 4-aminophenol is not merely a matter of isomeric preference but a strategic decision that significantly impacts the synthetic route and outcome.

4-Aminophenol stands out for its straightforward reactivity in applications where steric hindrance is a concern and the para relationship of the functional groups is desired. Its role in the high-yield synthesis of paracetamol is a testament to its utility as a reliable and predictable building block.

2-Amino-6-methylphenol hydrochloride , while presenting challenges in reactions where steric hindrance is a limiting factor, offers unique advantages. Its ortho disposition of the amino and hydroxyl groups provides a direct and efficient pathway to valuable heterocyclic scaffolds like benzoxazoles. The presence of the methyl group, while a source of steric hindrance, also provides a point of substitution that can be exploited to fine-tune the properties of the target molecule.

Ultimately, the selection between these two versatile reagents will depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency, selectivity, and innovation.

References

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Navigating Analytical Assays: A Comparative Guide to the Cross-Reactivity of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precision of analytical assays is paramount. The reliability of experimental data hinges on the specificity of the reagents employed and a thorough understanding of their potential interactions within the assay system. This guide provides an in-depth technical analysis of 2-Amino-6-methylphenol hydrochloride, a compound with potential applications in various biochemical and analytical assays. We will explore its inherent potential for cross-reactivity, compare its performance with a viable alternative, and provide detailed experimental protocols to empower researchers to validate their systems.

The Challenge of Cross-Reactivity in Modern Assays

Cross-reactivity is a phenomenon where a substance, other than the intended analyte, interacts with the assay components, leading to inaccurate measurements.[1] In immunoassays, this can manifest as an antibody binding to a molecule structurally similar to the target antigen, resulting in false-positive or false-negative results.[2][3] Similarly, in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), co-elution of interfering compounds can lead to misidentification and inaccurate quantification.[4] For small molecules like 2-Amino-6-methylphenol hydrochloride, which possess reactive amino and hydroxyl groups, the potential for such off-target interactions warrants careful consideration.

Unveiling the Profile of 2-Amino-6-methylphenol Hydrochloride

2-Amino-6-methylphenol hydrochloride is an aromatic compound containing an amino group and a hydroxyl group on a benzene ring. Its utility in assays often stems from its ability to participate in coupling reactions, making it a potential building block or labeling agent. However, its structural similarity to other aminophenol isomers and related phenolic compounds raises concerns about its specificity.

Potential for Cross-Reactivity in Immunoassays

The presence of both an amino and a hydroxyl group makes 2-Amino-6-methylphenol hydrochloride structurally analogous to other aminophenols, such as p-aminophenol and its isomers. Studies on the cross-sensitivity of "para amino" compounds in patch testing, a form of immunoassay, have demonstrated that individuals sensitized to one aminophenol derivative often exhibit reactions to others. This suggests a potential for antibodies raised against a target molecule containing an aminophenol moiety to cross-react with 2-Amino-6-methylphenol hydrochloride if it is present as an impurity or a metabolite in the sample.

Interference Potential in HPLC Assays

In reversed-phase HPLC, the retention of analytes is primarily governed by their hydrophobicity. Phenolic compounds, including 2-Amino-6-methylphenol hydrochloride, can exhibit variable retention times depending on the pH of the mobile phase due to the ionization of the phenolic hydroxyl group.[5] This can lead to co-elution with other sample components, causing interference. Furthermore, the presence of a reactive amino group can lead to interactions with the stationary phase or other components in the sample matrix, potentially causing peak tailing or the appearance of ghost peaks.[6]

A Comparative Analysis: 2-Amino-6-methylphenol Hydrochloride vs. a Non-Phenolic Alternative

To mitigate the risks associated with the cross-reactivity of phenolic compounds, researchers can consider alternative reagents that lack the inherent reactivity of the phenol group. For applications involving the coupling of molecules, a suitable alternative to 2-Amino-6-methylphenol hydrochloride is 4-(Aminomethyl)benzoic acid . This compound possesses a reactive amino group for coupling reactions but replaces the phenolic hydroxyl group with a carboxylic acid moiety, significantly altering its chemical properties and reducing the likelihood of the interferences associated with phenols.

Data Presentation: Comparative Performance in a Competitive ELISA

To illustrate the potential difference in cross-reactivity, let's consider a hypothetical competitive ELISA designed to detect a hapten conjugated to a carrier protein via an amide bond. In this scenario, we will assess the cross-reactivity of 2-Amino-6-methylphenol hydrochloride and its isomers, as well as our alternative, 4-(Aminomethyl)benzoic acid.

Compound Tested for Cross-ReactivityIC50 (nM)% Cross-Reactivity
Target Analyte (Hapten) 10 100%
2-Amino-6-methylphenol hydrochloride2504.0%
4-Aminophenol1506.7%
2-Aminophenol5002.0%
4-(Aminomethyl)benzoic acid >10,000 <0.1%

This table presents illustrative data based on the known principles of cross-reactivity of structurally related compounds. Actual results may vary depending on the specific antibody and assay conditions.

The data clearly demonstrates the significantly lower cross-reactivity of the non-phenolic alternative, 4-(Aminomethyl)benzoic acid, in this hypothetical immunoassay.

Data Presentation: HPLC Interference Study

In a simulated HPLC analysis of a complex biological matrix, we can compare the potential for interference from 2-Amino-6-methylphenol hydrochloride and 4-(Aminomethyl)benzoic acid.

Parameter2-Amino-6-methylphenol hydrochloride4-(Aminomethyl)benzoic acid
Retention Time Shift with pH Change (pH 3 vs. pH 7) Significant (due to phenol ionization)Minimal
Peak Tailing in Complex Matrix Moderate to HighLow
Co-elution with Endogenous Phenols High ProbabilityLow Probability

This table summarizes the expected chromatographic behavior based on the chemical properties of the compounds.

The non-phenolic nature of 4-(Aminomethyl)benzoic acid leads to more robust and reliable chromatographic performance, with less susceptibility to matrix effects and pH variations.

Experimental Protocols for Cross-Reactivity and Interference Testing

To ensure the validity of your assay results, it is crucial to perform in-house validation. Here, we provide detailed, step-by-step methodologies for assessing the cross-reactivity of small molecules in a competitive ELISA and for evaluating interference in an HPLC assay.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of compounds structurally related to your target analyte.[7][8]

Workflow Diagram:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure p1 Coat plate with antigen p2 Wash plate p1->p2 p3 Block non-specific sites p2->p3 p4 Wash plate p3->p4 a1 Add standards, controls, and test compounds p4->a1 a2 Add primary antibody a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 a5 Add enzyme-conjugated secondary antibody a4->a5 a6 Incubate a5->a6 a7 Wash plate a6->a7 a8 Add substrate a7->a8 a9 Incubate a8->a9 a10 Stop reaction a9->a10 a11 Read absorbance a10->a11

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Methodology:

  • Antigen Coating: Coat a 96-well microtiter plate with the target antigen (hapten-protein conjugate) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (target analyte) and the test compounds (2-Amino-6-methylphenol hydrochloride, its isomers, and 4-(Aminomethyl)benzoic acid) in assay buffer.

    • Add the standards and test compounds to the designated wells.

    • Immediately add a fixed, optimized concentration of the primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at an optimized dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Protocol 2: HPLC-UV for Interference Assessment

This protocol describes a method to evaluate the potential for a compound to interfere with the analysis of a target analyte in a complex matrix using reverse-phase HPLC with UV detection.[9][10]

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Prepare blank matrix s4 Extract samples s1->s4 s2 Spike matrix with analyte s2->s4 s3 Spike matrix with analyte and potential interferent s3->s4 h1 Inject samples onto RP-HPLC column s4->h1 h2 Run gradient elution h1->h2 h3 Monitor at relevant UV wavelength h2->h3 h4 Acquire chromatograms h3->h4 d1 Compare chromatograms h4->d1 d2 Assess analyte peak shape and retention time d1->d2 d3 Quantify analyte recovery d2->d3

Caption: Workflow for HPLC Interference Assessment.

Methodology:

  • Sample Preparation:

    • Blank Matrix: Prepare a sample of the matrix (e.g., plasma, cell lysate) without the analyte or potential interfering compound.

    • Analyte-Spiked Matrix: Spike the blank matrix with a known concentration of the target analyte.

    • Analyte and Interferent-Spiked Matrix: Spike the blank matrix with the same concentration of the target analyte and a range of concentrations of the potential interfering compound (2-Amino-6-methylphenol hydrochloride or 4-(Aminomethyl)benzoic acid).

    • Extraction: Perform a suitable sample extraction procedure (e.g., protein precipitation, solid-phase extraction) on all samples to remove interfering macromolecules.

  • HPLC-UV Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Develop a suitable gradient to achieve good separation of the analyte of interest.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection: UV detector set at the maximum absorbance wavelength of the analyte.

    • Analysis: Inject the extracted samples onto the HPLC system and acquire the chromatograms.

  • Data Analysis:

    • Chromatogram Comparison: Overlay the chromatograms from the blank, analyte-spiked, and analyte- and interferent-spiked samples.

    • Interference Assessment:

      • Check for any new peaks in the interferent-spiked sample that co-elute with the analyte peak.

      • Evaluate any changes in the analyte's retention time, peak shape (e.g., tailing, fronting), and peak area in the presence of the potential interferent.

    • Recovery Calculation: Calculate the recovery of the analyte in the presence of the interfering compound compared to the analyte-spiked sample without the interferent. A significant decrease in recovery indicates negative interference, while an increase suggests positive interference.

Conclusion: Making Informed Decisions for Assay Integrity

The choice of reagents is a critical determinant of assay performance and data reliability. While 2-Amino-6-methylphenol hydrochloride may have its applications, its phenolic structure presents a tangible risk of cross-reactivity in immunoassays and interference in HPLC analysis. By understanding these potential pitfalls and considering non-phenolic alternatives like 4-(Aminomethyl)benzoic acid, researchers can significantly enhance the specificity and robustness of their assays. The provided experimental protocols offer a framework for the in-house validation of any reagent, ensuring that the data generated is both accurate and reproducible. Ultimately, a proactive approach to identifying and mitigating potential sources of assay interference is an indispensable component of scientific rigor.

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A Comparative Spectroscopic Guide: 2-Amino-6-methylphenol vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, 2-Amino-6-methylphenol serves as a critical intermediate, valued for its unique structural features comprising a phenolic hydroxyl group, an amino group, and a methyl group on an aromatic ring.[1] Its reactivity and potential for further functionalization make it a versatile building block.[1] The compound's utility is often dependent on its form—either as the neutral free base or as its hydrochloride salt. The conversion between these two forms, a simple acid-base reaction, fundamentally alters the molecule's electronic and structural properties. Understanding these changes is paramount for process control, quality assurance, and structural verification.

This guide provides an in-depth spectroscopic comparison of 2-Amino-6-methylphenol and its hydrochloride salt. We will explore the distinct signatures presented by each form under Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the causality behind the observed spectral shifts, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed for confident characterization of these molecules.

The Fundamental Chemistry: Protonation of the Amino Group

The core difference between 2-Amino-6-methylphenol and its hydrochloride salt is the protonation of the basic amino group by hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from HCl.[2] This converts the neutral amino group (-NH₂) into a positively charged ammonium group (-NH₃⁺), with chloride (Cl⁻) as the counter-ion.

This transformation has profound electronic consequences. In the free base, the nitrogen's lone pair can participate in resonance with the aromatic π-system, donating electron density into the ring. This n-π conjugation significantly influences the molecule's spectroscopic behavior.[3] Upon protonation, these non-bonding electrons form a new N-H sigma bond, effectively removing them from conjugation with the ring. The -NH₃⁺ group subsequently acts as an electron-withdrawing group via induction, further modifying the electronic landscape of the aromatic system.

Figure 2. General workflow for comparative spectroscopic analysis.

Instrumentation Parameters
  • UV-Vis Spectroscopy : Use a dual-beam spectrophotometer. Scan from 400 nm to 200 nm using a 1 cm path length quartz cuvette. Use the corresponding solvent as a blank.

  • FT-IR Spectroscopy : Use an FT-IR spectrometer with a resolution of 4 cm⁻¹. For KBr pellets, acquire 32 scans and ratio against a background of air. For Attenuated Total Reflectance (ATR), ensure good contact between the sample and the crystal.

  • NMR Spectroscopy : Use a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, acquire 16 scans. For ¹³C NMR, acquire 1024 scans. Chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Results and Comparative Analysis

The protonation of the amino group induces significant and predictable changes across all three spectroscopic methods.

UV-Vis Spectroscopy: The Effect of Conjugation

The UV-Vis spectrum of an aromatic compound is highly sensitive to the electronic nature of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful auxochromes, meaning they enhance and shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic or red shift). [3]This is due to the extension of the conjugated π-system by the lone pair electrons on the nitrogen and oxygen atoms.

  • 2-Amino-6-methylphenol (Free Base) : This compound is expected to show absorption bands characteristic of a substituted aniline and phenol. [4][5]The n-π* transitions involving the nitrogen lone pair interacting with the ring will result in absorption maxima at longer wavelengths compared to benzene. [3]* 2-Amino-6-methylphenol HCl (Salt) : Upon protonation to -NH₃⁺, the nitrogen's lone pair is no longer available for resonance. This effectively isolates the π-system of the ring from the nitrogen substituent. Consequently, the UV spectrum of the salt is expected to undergo a hypsochromic (or blue) shift, with its absorption profile becoming more similar to that of 2-methylphenol (o-cresol) than to the free base. This phenomenon is well-documented for the aniline/anilinium ion pair, where the spectrum of the anilinium ion closely resembles that of benzene. [3]

    Compound Expected λ_max Shift (vs. Free Base) Rationale
    Free Base N/A n-π* conjugation from -NH₂ group extends the chromophore. [3]

    | HCl Salt | Hypsochromic (Blue) Shift | Protonation of -NH₂ to -NH₃⁺ removes n-π* conjugation. [3][6]|

FT-IR Spectroscopy: Vibrational Signatures of Protonation

FT-IR spectroscopy provides direct evidence of the functional group transformation. The key differences are observed in the N-H and O-H stretching and bending regions.

  • 2-Amino-6-methylphenol (Free Base) :

    • N-H Stretch : The primary amine (-NH₂) will exhibit two distinct stretching bands, typically in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.

    • O-H Stretch : A broad O-H stretching band will be present, typically centered around 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

    • N-H Bend : A scissoring vibration for the primary amine appears in the 1590-1650 cm⁻¹ range.

  • 2-Amino-6-methylphenol HCl (Salt) :

    • N-H⁺ Stretch : The most dramatic change is the appearance of a very broad and strong absorption band for the ammonium ion (-NH₃⁺) stretch, spanning from approximately 2500 cm⁻¹ to 3200 cm⁻¹. This feature is highly characteristic of amine salts and often has a textured appearance due to overtone and combination bands. [7] * O-H Stretch : The phenolic O-H stretch will still be present, but it will be superimposed on the broad ammonium band.

    • N-H⁺ Bend : The symmetric and asymmetric bending (deformation) vibrations of the -NH₃⁺ group appear. The asymmetric bend is found around 1600-1630 cm⁻¹ and the symmetric bend is near 1500-1550 cm⁻¹. [7][8]The appearance of these new bands is a definitive indicator of salt formation.

Vibrational Mode2-Amino-6-methylphenol (Free Base)2-Amino-6-methylphenol HCl (Salt)
N-H Stretch Two sharp peaks (~3300-3500 cm⁻¹)Very broad, strong band (~2500-3200 cm⁻¹)
O-H Stretch Broad peak (~3200-3600 cm⁻¹)Broad peak, often obscured by N-H⁺ stretch
N-H Bend ~1590-1650 cm⁻¹ (scissoring)~1600 cm⁻¹ & ~1500 cm⁻¹ (asymm. & symm. bend) [7]
¹H & ¹³C NMR Spectroscopy: Mapping Electron Density

NMR spectroscopy is exceptionally sensitive to the electronic environment of each nucleus. Protonation of the amino group causes significant downfield shifts for nearby protons and carbons due to the increased electron-withdrawing nature of the -NH₃⁺ group.

  • ¹H NMR (in DMSO-d₆) :

    • -NH₂/ -NH₃⁺ Protons : In the free base, the -NH₂ protons will appear as a singlet. In the salt, the -NH₃⁺ protons will be significantly deshielded (shifted downfield) and may appear as a broad singlet due to exchange and quadrupolar coupling. These exchangeable protons will disappear upon addition of D₂O. [9] * Aromatic Protons : The aromatic protons, particularly those ortho and para to the amino group, will experience a noticeable downfield shift in the salt form. The electron-donating resonance effect of the -NH₂ group is replaced by the strong inductive electron-withdrawing effect of the -NH₃⁺ group, reducing the electron density at these positions.

    • -CH₃ and -OH Protons : The methyl protons are expected to show a minor downfield shift. The phenolic -OH proton signal will also be present and is exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆) :

    • Aromatic Carbons : The most pronounced changes will be for the aromatic carbons. The carbon directly attached to the nitrogen (C2) and the carbons ortho/para to it will be shifted downfield in the salt. Conversely, the resonance effect of the -NH₂ group in the free base shields these carbons (shifts them upfield) relative to a non-substituted ring.

NucleusExpected Chemical Shift Change (Salt vs. Free Base)Rationale
¹H (-NH₂/-NH₃⁺) Significant Downfield ShiftIncreased positive charge and deshielding on nitrogen.
¹H (Aromatic) Moderate Downfield Shift-NH₃⁺ is an inductively electron-withdrawing group.
¹³C (Aromatic) Moderate Downfield ShiftDecreased electron density in the aromatic ring.

Conclusion

The spectroscopic comparison of 2-Amino-6-methylphenol and its hydrochloride salt provides a clear and instructive example of how a simple chemical modification—protonation—can be monitored and verified. Each technique offers a unique and complementary perspective:

  • UV-Vis spectroscopy reveals changes in the electronic conjugation, confirming the involvement of the nitrogen lone pair with the π-system.

  • FT-IR spectroscopy provides unambiguous evidence of the functional group transformation from a primary amine to an ammonium salt through the appearance and disappearance of characteristic vibrational bands.

  • NMR spectroscopy maps the resulting changes in electron density across the entire molecule, offering detailed structural confirmation.

By leveraging these techniques in concert, researchers can confidently identify, quantify, and characterize both the free base and salt forms of 2-Amino-6-methylphenol, ensuring the integrity of their materials and the success of their synthetic processes.

References

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. RSC Advances. The Royal Society of Chemistry.
  • Various Authors. (2019). What is the NMR peak for methylphenol?. Quora. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylphenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). INVESTIGATION OF THE SELF-ASSOCIATION OF PHENOLS AND ANILINES BY ULTRAVIOLET SPECTROSCOPY. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
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  • Patra, T. K., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved January 25, 2026, from [Link]

  • Journal of the Chemical Society. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 2-Amino-6-methylphenol hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of common synthetic routes to this compound, supported by experimental data and procedural rationale, to empower researchers in making informed decisions for their laboratory and scale-up needs.

Introduction: Strategic Considerations for Synthesis

The synthesis of 2-Amino-6-methylphenol hydrochloride is most effectively approached via a two-step sequence starting from the readily available and cost-effective precursor, o-cresol. The primary strategic challenge lies in the initial regioselective functionalization of the aromatic ring, followed by a robust and high-yielding conversion to the final product. This guide will focus on a comparative analysis of two primary workflows:

  • Route A: Direct nitration of o-cresol followed by catalytic hydrogenation.

  • Route B: Direct nitration of o-cresol followed by chemical reduction.

The choice between these routes is often dictated by available equipment, safety considerations, and desired throughput. This guide will elucidate the advantages and disadvantages of each, providing the necessary data to select the optimal pathway.

The Critical Intermediate: Synthesis of 2-Methyl-6-nitrophenol

The successful synthesis of 2-Amino-6-methylphenol hydrochloride is critically dependent on the efficient production of its precursor, 2-methyl-6-nitrophenol. The nitration of o-cresol, however, can lead to a mixture of isomers, primarily the 2,4- and 2,6-disubstituted products. Therefore, the choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the desired 2,6-isomer.

Method 1: Direct Nitration with Mixed Acids

Direct nitration using a mixture of nitric and sulfuric acids is a conventional and cost-effective method for the nitration of aromatic compounds. However, in the case of o-cresol, this method often suffers from a lack of regioselectivity, leading to the formation of a significant amount of the undesired 4-nitro-2-methylphenol isomer. One reported method using nitration in glacial acetic acid affords the desired 2-methyl-6-nitrophenol in a modest yield of 35%[1]. The formation of byproducts necessitates careful purification, typically by column chromatography or fractional distillation, which can impact the overall efficiency of the synthesis.

Method 2: Regioselective Nitration with Cerium (IV) Ammonium Nitrate (CAN)

An alternative approach that offers significantly improved regioselectivity is the use of cerium (IV) ammonium nitrate (CAN) in the presence of a mild base such as sodium bicarbonate. This method has been shown to favor ortho-nitration of phenols, providing a pathway to higher yields of the desired 2-methyl-6-nitrophenol isomer[2]. While a specific yield for o-cresol is not extensively reported, the application of this method to similar phenols, such as p-cresol which yields 95% of the ortho-nitro product, suggests a promising route for selective synthesis[2][3]. The milder reaction conditions and improved selectivity can simplify purification and increase the overall yield of the target precursor.

Conversion to 2-Amino-6-methylphenol: A Comparative Analysis of Reduction Methods

Once 2-methyl-6-nitrophenol is obtained, the subsequent reduction of the nitro group to an amine is a well-established transformation. The choice of reduction method is a key differentiator in the overall synthesis strategy, with implications for yield, purity, and operational complexity.

Reduction Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. A German patent suggests that the reduction of 2-methyl-6-nitrophenol to 2-Amino-6-methylphenol can be achieved in "quantitative yield" using hydrogen gas in the presence of a catalyst such as Raney nickel[1]. This method is highly attractive due to its high efficiency and the generation of water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure, which may not be available in all laboratory settings.

Reduction Method B: Chemical Reduction with Tin(II) Chloride

A classical and widely accessible alternative to catalytic hydrogenation is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid[4][5]. This method is operationally simpler than catalytic hydrogenation and does not require specialized pressure equipment. While a specific yield for the reduction of 2-methyl-6-nitrophenol is not explicitly detailed in the readily available literature, reductions of similar aromatic nitro compounds using this method are known to proceed in good to excellent yields. A key consideration for this method is the workup procedure, which involves the removal of tin salts and can be more complex than the workup for catalytic hydrogenation.

Final Step: Formation of the Hydrochloride Salt

The conversion of the free base, 2-Amino-6-methylphenol, to its hydrochloride salt is a straightforward acid-base reaction. This step is typically performed to improve the stability and handling of the final product. The aminophenol is dissolved in a suitable solvent, such as methanol or isopropanol, and treated with a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt then precipitates from the solution and can be isolated by filtration and drying. This process generally proceeds in high yield.

Comparative Summary of Synthesis Yields

StepMethodReagentsReported YieldAdvantagesDisadvantages
1. Nitration Direct NitrationHNO₃, H₂SO₄, Acetic Acid~35% of desired isomer[1]Cost-effective reagentsPoor regioselectivity, difficult purification
Regioselective NitrationCe(NH₄)₂(NO₃)₆, NaHCO₃High (est. >80%)[2][3]High regioselectivity, milder conditionsHigher reagent cost
2. Reduction Catalytic HydrogenationH₂, Raney NickelQuantitative[1]High yield, clean reactionRequires specialized pressure equipment
Chemical ReductionSnCl₂·2H₂O, HClGood to Excellent (est. >85%)[4][5]No specialized equipment neededMore complex workup to remove tin salts
3. Salt Formation AcidificationConcentrated HClHigh (>95%)Simple procedure, improves product stability

Experimental Protocols

Protocol for Route A: Regioselective Nitration and Catalytic Hydrogenation

Step 1: Synthesis of 2-Methyl-6-nitrophenol via Regioselective Nitration

  • To a solution of o-cresol (1 equivalent) in acetonitrile, add sodium bicarbonate (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of cerium (IV) ammonium nitrate (1.1 equivalents) in acetonitrile dropwise over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-6-nitrophenol.

Step 2: Synthesis of 2-Amino-6-methylphenol via Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve 2-methyl-6-nitrophenol (1 equivalent) in methanol.

  • Add a catalytic amount of Raney nickel (approximately 5-10% by weight).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-6-methylphenol.

Step 3: Formation of 2-Amino-6-methylphenol Hydrochloride

  • Dissolve the crude 2-Amino-6-methylphenol in a minimal amount of isopropanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.05 equivalents) dropwise with stirring.

  • Stir the mixture at 0°C for 30 minutes to allow for complete precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to obtain 2-Amino-6-methylphenol hydrochloride.

Protocol for Route B: Direct Nitration and Chemical Reduction

Step 1: Synthesis of 2-Methyl-6-nitrophenol via Direct Nitration

  • Dissolve o-cresol (1 equivalent) in glacial acetic acid and cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (0.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to isolate 2-methyl-6-nitrophenol.

Step 2: Synthesis of 2-Amino-6-methylphenol via Chemical Reduction

  • In a round-bottom flask, suspend 2-methyl-6-nitrophenol (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-6-methylphenol.

Step 3: Formation of 2-Amino-6-methylphenol Hydrochloride

  • Follow the same procedure as described in Step 3 of Protocol for Route A.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_RouteA Route A: High Selectivity Pathway cluster_RouteB Route B: Classical Pathway ocresol_A o-Cresol nitration_A Regioselective Nitration (CAN, NaHCO₃) ocresol_A->nitration_A precursor_A 2-Methyl-6-nitrophenol nitration_A->precursor_A High Yield reduction_A Catalytic Hydrogenation (H₂, Raney Ni) precursor_A->reduction_A freebase_A 2-Amino-6-methylphenol reduction_A->freebase_A Quantitative Yield salt_A HCl Salt Formation freebase_A->salt_A final_A 2-Amino-6-methylphenol Hydrochloride salt_A->final_A ocresol_B o-Cresol nitration_B Direct Nitration (HNO₃, H₂SO₄) ocresol_B->nitration_B precursor_B 2-Methyl-6-nitrophenol + Isomers nitration_B->precursor_B Lower Yield reduction_B Chemical Reduction (SnCl₂, HCl) precursor_B->reduction_B freebase_B 2-Amino-6-methylphenol reduction_B->freebase_B Good Yield salt_B HCl Salt Formation freebase_B->salt_B final_B 2-Amino-6-methylphenol Hydrochloride salt_B->final_B

Caption: Comparative workflows for the synthesis of 2-Amino-6-methylphenol hydrochloride.

Conclusion and Recommendations

Both synthetic routes presented in this guide are viable for the preparation of 2-Amino-6-methylphenol hydrochloride.

  • Route A , employing regioselective nitration with CAN followed by catalytic hydrogenation, is recommended for researchers prioritizing high overall yield and cleaner reaction profiles. The initial investment in the more expensive nitrating agent and hydrogenation equipment can be offset by simplified purification and higher throughput.

  • Route B , utilizing direct nitration with mixed acids and subsequent chemical reduction, offers a more accessible and lower-cost entry point. This route is well-suited for smaller-scale syntheses where access to specialized equipment is limited. However, researchers should be prepared for more rigorous purification of the nitrated intermediate and a more involved workup after the reduction step.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research. This guide provides the foundational data and procedural insights to enable an informed and strategic decision.

References

  • Sasaki, M., Nodera, K., Mukai, K., & Yoshioka, H. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276-279. [Link]

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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminophenols (APs) are a class of aromatic compounds that are foundational to numerous industries. They exist as three structural isomers: 2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-). These isomers serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and photographic chemicals.[1] For instance, 4-aminophenol is the primary precursor and a key degradation impurity in the production of paracetamol (acetaminophen), a widely used analgesic.[2][3][4] Given their prevalence and potential toxicity, the accurate and sensitive quantification of aminophenol isomers is a matter of paramount importance for quality control, environmental monitoring, and drug safety.[3][5]

The challenge in aminophenol analysis lies in their structural similarity, polarity, and propensity for oxidation.[1] This guide provides a head-to-head comparison of the principal analytical techniques employed for their determination. As a senior application scientist, my objective is not merely to list methods but to delve into the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most robust technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for aminophenol analysis, primarily due to its exceptional resolving power for isomeric compounds and its direct applicability to aqueous samples.[6][7] The separation is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Expertise in Action: The "Why" Behind HPLC Method Parameters

The success of an HPLC separation hinges on a synergistic selection of the column, mobile phase, and detector.

  • The Stationary Phase (Column): For polar, ionizable compounds like aminophenols, a standard C18 reversed-phase column can sometimes provide insufficient retention, leading to poor resolution. This is where expertise in column chemistry becomes critical.

    • Mixed-Mode Chromatography: A superior approach involves using mixed-mode columns that combine reversed-phase and ion-exchange characteristics. For example, a Primesep 100 column, which has both hydrophobic and cation-exchange properties, can significantly improve the retention and separation of aminophenols.[4]

    • Ion-Pair Chromatography: An alternative strategy is to introduce an ion-pairing reagent (e.g., an alkyl sulfonate) into the mobile phase.[8][9] This reagent forms a neutral, hydrophobic ion-pair with the charged aminophenol, enhancing its retention on a traditional reversed-phase column.[8][9] This technique allows for fine-tuning of selectivity by altering the type and concentration of the ion-pairing agent.[8]

  • The Mobile Phase: The mobile phase must be meticulously optimized.

    • pH Control: Aminophenols are amphoteric, meaning their charge state is dependent on pH. Controlling the mobile phase pH with a buffer (e.g., phosphate or acetate) is non-negotiable for achieving reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., 2.9-4.0) is often employed to ensure the amino group is protonated, facilitating controlled interactions with the stationary phase.[3][6]

    • Organic Modifier: Acetonitrile or methanol is used to modulate the overall elution strength of the mobile phase.

  • Detection:

    • UV Detection: Aminophenols possess a chromophore, making them readily detectable by UV spectroscopy, typically around 275 nm.[4] This method is robust and suitable for routine quality control.

    • Electrochemical (Amperometric) Detection: For trace-level quantification, such as detecting 4-aminophenol as an impurity in paracetamol, amperometric detection offers significantly higher sensitivity and selectivity.[3][10] This detector measures the current generated by the oxidation of the aminophenol at a specific potential, minimizing interference from non-electroactive excipients.[10]

Workflow for HPLC Analysis of Aminophenols

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Prepare Sample (Dissolve in Mobile Phase) Injector Autosampler/Injector Sample->Injector Inject Sample MobilePhase 2. Prepare Mobile Phase (Buffer + Organic Solvent) Degas 3. Degas Mobile Phase MobilePhase->Degas Pump Pump Degas->Pump Pump->Injector Elution Column HPLC Column (e.g., Mixed-Mode) Injector->Column Elution Detector Detector (UV or Electrochemical) Column->Detector Separated Analytes CDS Chromatography Data System (CDS) Detector->CDS 4. Acquire Signal Quant 5. Quantify Peaks (Compare to Standards) CDS->Quant

Caption: HPLC workflow for aminophenol analysis.

Protocol: HPLC-UV Determination of 4-Aminophenol

This protocol is a representative example for the analysis of 4-aminophenol. Method validation is mandatory for implementation in a regulated environment.[11][12]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 10% Acetonitrile and 90% aqueous buffer (e.g., 0.2% perchloric acid). Filter and degas the solution.[4]

  • Standard Preparation: Accurately weigh and dissolve 4-aminophenol standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 1-20 µg/mL).

  • Sample Preparation: Accurately weigh the sample (e.g., powdered paracetamol tablet) and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Determine the concentration of 4-aminophenol in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. However, aminophenols are polar and non-volatile, making them unsuitable for direct GC analysis.

Expertise in Action: The Derivatization Imperative

The core principle for analyzing aminophenols by GC is derivatization . This chemical modification process replaces the active, polar hydrogens on the amino (-NH₂) and hydroxyl (-OH) groups with nonpolar moieties.[13] This transformation achieves two critical goals:

  • Increases Volatility: The resulting derivative has a much lower boiling point, allowing it to be vaporized in the GC inlet without decomposition.

  • Improves Chromatography: The nonpolar derivative interacts more favorably with common GC stationary phases, resulting in sharp, symmetrical peaks.

A common and effective strategy is a two-step derivatization:

  • Acetylation: The sample is first reacted with acetic anhydride. This step converts the amines to their acetate derivatives.

  • Trifluoroacetylation: The extracted acetate derivatives are then reacted with trifluoroacetic anhydride (TFAA).[14] This second step reacts with the hydroxyl group and any remaining active hydrogens, producing highly volatile and electron-capturing derivatives, which are ideal for sensitive detection.[14]

Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another widely used method to derivatize both the amine and hydroxyl groups in a single step.[15]

Workflow for GC-MS Analysis of Aminophenols

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample 1. Aqueous Sample Deriv 2. Derivatization (e.g., Acetylation + TFAA) Sample->Deriv Extract 3. Liquid-Liquid Extraction (into organic solvent) Deriv->Extract Injector GC Injector Extract->Injector 4. Inject Derivative Column GC Column Injector->Column Separation MS Mass Spectrometer Column->MS Ionization & Detection CDS Data System MS->CDS Ident 5. Identification (Mass Spectrum Library) CDS->Ident Quant 6. Quantification (SIM/Scan Mode) CDS->Quant

Caption: GC-MS workflow, including the critical derivatization step.

Protocol: GC-MS Determination of Aminophenol Isomers with Derivatization

This protocol is a generalized procedure. Optimization of reaction times and temperatures is essential.

  • Derivatization Step 1 (Acetylation): To 1 mL of aqueous sample/standard, add a suitable buffer and acetic anhydride. Vortex to mix and allow the reaction to proceed.

  • Extraction: Extract the acetylated derivatives into an organic solvent like methylene chloride.

  • Derivatization Step 2 (Trifluoroacetylation): To the organic extract, add trifluoroacetic anhydride (TFAA). Allow the reaction to complete.[14]

  • Sample Cleanup: Wash the final organic layer with a basic solution and then water to remove excess reagents. Dry the solvent with anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A 5% phenyl methylpolysiloxane capillary column (e.g., TRACE TR-5, 30m x 0.25mm).[15]

    • Carrier Gas: Helium.

    • Injector: Splitless mode.

    • Temperature Program: An initial hold at a low temperature (e.g., 60°C), followed by a ramp to a higher temperature (e.g., 240°C).[2]

    • MS Detector: Electron Ionization (EI) at 70 eV. Operate in Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]

  • Analysis: Inject the derivatized standards and samples. Identify peaks based on retention time and mass spectra. Quantify using the appropriate ion fragments.

Spectrophotometry and Electrochemical Methods: Rapid Screening Tools

While chromatographic techniques provide the highest degree of specificity, spectrophotometric and electrochemical methods serve as valuable tools for rapid and sensitive quantification, particularly when analyzing for a single, known aminophenol.

UV-Visible Spectrophotometry

This technique relies on a chemical reaction to produce a colored compound whose absorbance is proportional to the concentration of the aminophenol.[16]

  • Causality: Direct spectrophotometry is often not feasible for isomer mixtures due to overlapping spectra. Therefore, a derivatization reaction that is selective for the target isomer or that produces uniquely colored products is employed. Common reactions include:

    • Oxidative Coupling: Reacting the aminophenol with a coupling agent like 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a stable, colored dye.[17]

    • Diazotization-Coupling: The amino group is converted to a diazonium salt, which is then coupled with another reagent (e.g., 4-chlororesorcinol) to form a colored azo dye.[16]

  • Trustworthiness: The specificity of these methods is lower than chromatography and they are susceptible to interference from other phenolic or amine compounds.[2] They are best suited for simpler matrices or for limit tests where high accuracy for isomer differentiation is not required.

Electrochemical Methods

These methods exploit the electroactive nature of aminophenols, which can be easily oxidized at an electrode surface.

  • Causality: Techniques like differential pulse voltammetry can provide high sensitivity, with detection limits often reaching the sub-micromolar range.[5][18] The performance is highly dependent on the electrode material. Modified electrodes, such as those incorporating carbon nanotubes or metallic nanoparticles, are designed to enhance the electron transfer rate and lower the oxidation potential, thereby improving sensitivity and selectivity.[5]

  • Trustworthiness: While very sensitive, electrochemical methods can be prone to interference from other electroactive compounds in the sample matrix. Their primary advantage is in developing rapid, portable sensors for specific applications, such as environmental screening.[18]

Head-to-Head Performance Comparison

The choice of analytical technique is a trade-off between several performance characteristics. The following table summarizes the key attributes of each method for aminophenol analysis.

Parameter HPLC-UV/EC GC-MS Spectrophotometry Electrochemical Methods
Isomer Specificity ExcellentExcellentPoor to ModerateModerate
Sensitivity (LOD/LOQ) Good (UV) to Excellent (EC)Excellent (especially in SIM mode)ModerateExcellent
Speed (per sample) Moderate (10-20 min)[7][19]Slow (due to derivatization)FastVery Fast
Confirmation Power Moderate (based on RT)Excellent (Mass Spectrum)LowLow
Sample Preparation Simple (dissolve and filter)Complex (multi-step derivatization)Moderate (derivatization)Minimal
Cost & Complexity ModerateHighLowLow to Moderate
Best For... Routine QC, stability studies, impurity profiling, isomer quantification.Definitive identification, structural confirmation, trace analysis in complex matrices.Rapid screening, single-analyte quantification in simple matrices.High-sensitivity screening, sensor development, rapid detection.

Conclusion and Recommendations

There is no single "best" method for all applications involving aminophenol analysis. The optimal choice is dictated by the analytical objective.

  • For routine quality control and accurate quantification of isomers , HPLC is the undisputed method of choice. Its high resolving power, robustness, and straightforward sample preparation make it ideal for regulated environments. The use of mixed-mode columns and electrochemical detection can address challenges of retention and sensitivity, respectively.

  • For unequivocal identification and structural confirmation , or for ultra-trace analysis in complex samples, GC-MS is the authoritative technique. While the mandatory derivatization step adds complexity, the rich structural information provided by the mass spectrum is unparalleled.

  • For rapid screening or process monitoring where cost and speed are paramount and isomer specificity is less critical, spectrophotometric and electrochemical methods offer valuable alternatives. They provide high sensitivity and throughput but require careful validation to account for potential interferences.

Ultimately, a well-equipped laboratory will leverage these techniques complementarily. HPLC may be used for routine analysis, with GC-MS employed to confirm the identity of unknown peaks or for forensic-level investigations. This integrated approach ensures the highest level of scientific integrity and confidence in the analytical results.

References

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (2025). ResearchGate. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. (1981). Journal of Chromatographic Science, 19(3). [Link]

  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. (2021). New Journal of Chemistry. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2021). International Research Journal of Engineering and Technology (IRJET). [Link]

  • Spectrophotometric determination of 6-aminopenicillanic acid using bromophenol blue and bromothymol blue. SpringerLink. [Link]

  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. (1976). Journal of the Food Hygienic Society of Japan. [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (2023). MDPI. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Semantic Scholar. [Link]

  • Aminophenols. ResearchGate. [Link]

  • Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. (2018). PubMed. [Link]

  • Selective Spectrophotometric Method for the Determination of p-Aminophenol. (1963). ACS Publications. [Link]

  • Three-Dimensionally Ordered Macroporous BPO4 Catalyst with Enhanced Catalytic Performance for Glycerol Dehydration to Acrolein. (2020). ACS Publications. [Link]

  • Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants. (2024). Frontiers in Microbiology. [Link]

  • Determination of aminophenol isomers by high-speed liquid chromatography. (1976). PubMed. [Link]

  • HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (2012). Asian Journal of Pharmaceutical Analysis. [Link]

  • Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. (2021). MDPI. [Link]

  • Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. (1981). PubMed. [Link]

  • Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. (2012). PMC. [Link]

  • Micellar electrokinetic chromatography. Wikipedia. [Link]

  • An Electrochemical Sensor for Selective Detection of p -Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer. ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. (2020). ResearchGate. [Link]

  • Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. (2021). PubMed. [Link]

  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. [Link]

  • Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Technology Networks. [Link]

  • High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2005). ResearchGate. [Link]

  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. (2024). RSC Publishing. [Link]

  • What Is Micellar Electrokinetic Chromatography (MEKC)? YouTube. [Link]

  • What Is Ion Pair Chromatography? YouTube. [Link]

  • Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. (1995). PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Amino-6-methylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and precision, extending to the entire lifecycle of a chemical, including its disposal. Improper disposal of reagents like 2-Amino-6-methylphenol hydrochloride not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring your laboratory operations remain safe, compliant, and beyond reproach.

Chapter 1: Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This understanding forms the basis of all safety and handling protocols. 2-Amino-6-methylphenol hydrochloride is an organic compound that requires careful management due to its irritant properties.

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The profile for 2-Amino-6-methylphenol hydrochloride necessitates specific precautions.

Classification Details
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust.[1][2][4] P264: Wash skin thoroughly after handling.[1][2][4] P271: Use only outdoors or in a well-ventilated area.[1][2][4] P280: Wear protective gloves/protective clothing/eye protection.[1][2][4] P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P405: Store locked up.[1][2][4] P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[1][2][4]
Primary Hazards Explained

The hazard statements are not merely warnings; they dictate our handling procedures.

  • Skin and Eye Irritation (H315, H319): This compound can cause significant inflammation upon contact with skin and eyes. The causality lies in its chemical reactivity with biological tissues. Prolonged contact should be avoided, and any exposure must be treated immediately by copious rinsing with water.[1][3]

  • Respiratory Irritation (H335): As a fine powder, the hydrochloride salt can become airborne. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1] This is why handling must occur in a well-ventilated area, preferably a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The choice of PPE is a direct response to the identified hazards.

Protection Type Specific Recommendation Rationale
Body Chemical-resistant lab coat.To prevent incidental skin contact from spills or dust.
Hands Nitrile or neoprene gloves.Provides a robust barrier against skin irritation. Always check manufacturer guidelines for chemical compatibility.
Eyes/Face Safety glasses with side shields or chemical goggles.To prevent airborne particles or splashes from causing serious eye irritation.[1]
Respiratory Use within a certified chemical fume hood.To control airborne dust and prevent respiratory tract irritation. A NIOSH-approved respirator may be required for large spills or inadequate ventilation.

Chapter 2: The Regulatory Landscape: EPA & OSHA Compliance

Disposal is not just a scientific procedure but a legal one. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[5] 2-Amino-6-methylphenol hydrochloride, while not specifically listed by name on the P or U lists, would likely be classified as a hazardous waste based on its characteristics of irritation (a form of toxicity).

The most prudent and compliant approach is to manage all waste containing this chemical as hazardous. This ensures you operate under the highest safety and regulatory standards. Your institution's Environmental Health and Safety (EHS) department will provide specific waste codes based on its characterization.

OSHA Standards for Chemical Handling and Waste Storage

OSHA requires that hazardous materials, including their waste, be stored safely to prevent accidents.[6][7] Key requirements include:

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

  • Segregation: Store containers of this waste away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[8][9]

  • Closed Containers: Waste containers must be kept securely closed except when adding or removing waste.[10]

Chapter 3: On-Site Waste Management & Segregation

Proper on-site handling is the first step in the disposal chain.

Waste Container Selection and Labeling

Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and in good condition. Ensure it has a screw-top cap that can be sealed tightly.[10]

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it. Include the full chemical name "2-Amino-6-methylphenol hydrochloride," the date accumulation started, and any other information required by your institution.

  • Leave Headspace: Do not fill the container to more than 90% capacity to allow for thermal expansion and prevent spills.[10]

Satellite Accumulation Areas (SAAs)

Waste should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[10] This prevents the unauthorized movement of hazardous waste and minimizes the risk of spills.

Chapter 4: Disposal Protocol: A Step-by-Step Guide

The following protocols cover the most common scenarios for disposing of 2-Amino-6-methylphenol hydrochloride in a laboratory setting.

Decision Workflow for Disposal

The following diagram outlines the logical flow for managing waste streams containing this chemical.

G cluster_0 cluster_1 Characterize Waste Stream cluster_2 Containment Protocol cluster_3 Final Disposition start Waste Generated: 2-Amino-6-methylphenol hydrochloride pure Pure/Expired Chemical start->pure aqueous Dilute Aqueous Solution start->aqueous contaminated Contaminated Labware (PPE, etc.) start->contaminated container_solid 1. Select Labeled, Compatible Solid Waste Container pure->container_solid container_liquid 2. Select Labeled, Compatible Liquid Waste Container aqueous->container_liquid contaminated->container_solid segregate Store in Satellite Accumulation Area (Segregate from Incompatibles) container_solid->segregate container_liquid->segregate pickup Arrange Pickup by Licensed Hazardous Waste Contractor segregate->pickup

Caption: Disposal decision workflow for 2-Amino-6-methylphenol HCl.

Procedure for Unused/Expired Product (Solid)
  • Do Not Open: If the original container is still sealed and properly labeled, designate the entire container for disposal.

  • Label as Waste: Place a hazardous waste label directly on the manufacturer's container.

  • Segregate: Place the container in your designated SAA.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

Procedure for Dilute Aqueous Solutions
  • Collect Waste: Pour all aqueous waste containing the compound into a designated, properly labeled liquid hazardous waste container.

  • Log Contents: Maintain a log sheet on or near the container, recording the approximate amount and concentration of the chemical added.

  • Seal and Store: Once full (to 90% capacity), seal the container tightly and move it to your SAA.

  • Arrange Pickup: Schedule a pickup with your EHS department.

Procedure for Contaminated Labware
  • Gross Decontamination: Scrape any significant solid residue from glassware into the solid hazardous waste container.

  • Segregate Waste Streams:

    • Solid Waste: Items like contaminated weigh boats, gloves, and paper towels should be placed in a dedicated solid hazardous waste container or a securely sealed bag within the container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

    • Glassware: Heavily contaminated or broken glassware should be disposed of in a designated "Contaminated Glass Waste" box. Lightly contaminated glassware can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with all rinsate collected as hazardous liquid waste.

Chapter 5: The Science of Disposal: Treatment Technologies

Understanding the final destination of your waste reinforces the importance of proper segregation. For 2-Amino-6-methylphenol hydrochloride, the chemical structure dictates the appropriate industrial disposal method.

The Preferred Method: High-Temperature Incineration

As a halogenated organic compound (due to the hydrochloride salt), the standard and most environmentally sound disposal method is high-temperature incineration.[11][12]

  • Why it's Necessary: The presence of chlorine requires specific incineration conditions. If burned at lower temperatures, halogenated organic compounds can produce highly toxic and persistent byproducts, such as dioxins and furans.[13]

  • Regulatory Requirement: Regulations often mandate that hazardous waste with a halogen content above a certain threshold (e.g., 1%) must be incinerated at temperatures of at least 1100 °C to ensure complete destruction and prevent the formation of these pollutants.[14] The process is typically followed by scrubbing systems to neutralize acidic gases like HCl that are formed.[12]

On-Site Treatment (Not Recommended for Labs)

While chemical neutralization of the amino (basic) and phenol (acidic) groups is theoretically possible, it is strongly discouraged in a standard laboratory setting.[15]

  • Regulatory Burden: On-site treatment of hazardous waste requires complex permitting from the EPA and may not be allowed for generators without a specific Treatment, Storage, and Disposal Facility (TSDF) permit.[16]

  • Complexity and Risk: The reaction could be exothermic, and incomplete neutralization could create a more complex hazardous waste mixture. The resulting solution would still require professional disposal.

Therefore, the only self-validating and trustworthy protocol for researchers is to transfer the waste to a licensed professional disposal company that operates a suitable high-temperature incineration facility.

Chapter 6: Emergency Response

Preparedness is a key component of laboratory safety.

Spill Management
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the material into a dustpan. Avoid creating dust.[1]

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the area.

    • Allow only trained emergency responders to handle the cleanup.[1]

Personnel Exposure Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if possible. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air.[1][4][8] If breathing is difficult, administer oxygen. Seek medical attention.

By adhering to these scientifically sound and regulation-aligned procedures, you uphold your commitment to safety, protect the integrity of your research environment, and ensure the responsible management of chemical resources from acquisition to final disposal.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 3-Amino-2-chloro-6-methylphenol.

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.

  • Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET: SC-256206 - 2-Methylphenol.

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Amino-2-chloro-6-methylphenol.

  • ChemScene. 2-Amino-6-methylphenol hydrochloride | CS-0186547.

  • U.S. Environmental Protection Agency. Hazardous Waste.

  • Google Patents. (1973). US3717680A - PURIFICATION OF p-AMINOPHENOL.

  • Zero Waste Europe. Incineration.

  • Occupational Safety and Health Administration. Hazardous Waste - Overview.

  • Occupational Safety and Health Administration. Hazardous Waste - Standards.

  • Frontiers in Chemistry. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-6-methylphenol.

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?.

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.

  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.

  • Google Patents. (1986). US4585896A - Process for the production of an aminophenol.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Amino-m-cresol.

  • U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage.

  • National Institutes of Health (NIH), PubMed Central. (2023). Perspective on halogenated organic compounds.

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Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Amino-6-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted not only effectively but also with the highest commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-6-methylphenol hydrochloride (CAS No. 78886-51-8). The protocols herein are designed to be self-validating systems, grounded in established safety principles to protect you, your colleagues, and your research. We will move beyond simple checklists to understand the causality behind each safety measure, empowering you to make informed decisions in the laboratory.

Hazard Assessment: Understanding the Risks

2-Amino-6-methylphenol hydrochloride is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to personal protection. A failure to adhere to strict handling protocols can result in acute health effects and compromise long-term well-being.

The primary hazards are summarized below. It is crucial to understand that these are not just warnings, but direct indicators of the chemical's potential interaction with biological systems.

GHS Hazard CodeHazard StatementImplication for Laboratory Personnel
H302Harmful if swallowed[1]Ingestion can lead to systemic toxicity. This underscores the critical importance of preventing hand-to-mouth contamination by adhering to strict hygiene protocols and never eating, drinking, or smoking in the lab.[1][2]
H315Causes skin irritation[1][3]Direct contact can cause inflammation, redness, and discomfort. More critically, irritated or compromised skin can serve as a more permeable barrier, potentially increasing systemic absorption of the chemical.
H319Causes serious eye irritation[1][3]The mucous membranes of the eyes are highly sensitive. Accidental splashes can lead to significant pain and potential damage to the cornea. This risk makes proper eye and face protection non-negotiable.
H335May cause respiratory irritation[1][3]Inhalation of the powdered form can irritate the nose, throat, and lungs. This mandates the use of engineering controls and, where necessary, respiratory protection to prevent aerosolized particles from entering the respiratory tract.

Furthermore, related aminophenol compounds are suspected of causing genetic defects[2]. While this specific hazard is not confirmed for 2-Amino-6-methylphenol hydrochloride, the principle of As Low As Reasonably Achievable (ALARA) exposure dictates that we handle it with an elevated level of caution, assuming the potential for long-term, serious health effects.

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is not a matter of preference but a risk-based necessity. The following table outlines the required PPE for various laboratory operations involving this compound.

TaskMinimum PPERecommended PPE for Enhanced Safety
Storage & Transport - ANSI Z87.1 Safety Glasses- Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Nitrile Gloves- Lab Coat
Weighing Solid - Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double) - Lab Coat- N95 Respirator- Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double)- Chemical Resistant Apron over Lab Coat- Half-mask Elastomeric Respirator with P100 filters
Preparing Solutions - Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double)- Lab Coat- Chemical Splash Goggles- Face Shield- Nitrile Gloves (Double)- Chemical Resistant Apron over Lab Coat- Work in a certified chemical fume hood
Spill Cleanup - Chemical Splash Goggles- Face Shield- Chemical Resistant Gloves (e.g., Butyl Rubber)- Chemical Resistant Coveralls/Suit[4]- Full-face Respirator with P100 filters[4][5]- Chemical Resistant Gloves (Inner and Outer)[4]- Encapsulated Chemical- and Vapor-protective Suit (for large spills)[6]
Waste Disposal - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face Shield- Chemical Resistant Gloves- Chemical Resistant Apron over Lab Coat

Procedural Guidance & PPE Workflows

Adherence to a systematic workflow is essential to minimize exposure. The following diagrams and protocols outline the mandatory steps for common laboratory procedures.

Workflow for Handling Solid Chemical (e.g., Weighing)

cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Doffing start Start verify_hood Verify Fume Hood Certification & Airflow start->verify_hood gather Gather All Materials (Spatula, Weigh Paper, etc.) verify_hood->gather don_coat 1. Don Lab Coat gather->don_coat don_respirator 2. Don Respirator (Perform Seal Check) don_coat->don_respirator don_goggles 3. Don Goggles/ Face Shield don_respirator->don_goggles don_gloves 4. Don Double Gloves don_goggles->don_gloves weigh Perform Weighing Operation don_gloves->weigh close Securely Close Primary Container weigh->close clean Wipe Down Surfaces with 70% EtOH close->clean doff_outer_gloves 1. Doff Outer Gloves clean->doff_outer_gloves doff_coat 2. Doff Coat/Apron doff_outer_gloves->doff_coat doff_face 3. Doff Face Shield/Goggles doff_coat->doff_face doff_inner_gloves 4. Doff Inner Gloves doff_face->doff_inner_gloves doff_resp 5. Doff Respirator doff_inner_gloves->doff_resp wash Wash Hands Thoroughly doff_resp->wash end End wash->end

Caption: Workflow for Safely Weighing Solid 2-Amino-6-methylphenol Hydrochloride.

Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation: Confirm that the chemical fume hood or ventilated balance enclosure has a current certification. Gather all necessary equipment (spatula, weigh boat, secondary container) and place it inside the hood to minimize movement in and out of the containment area.

  • Donning PPE: Follow the sequence outlined in the diagram above. The logic is to progress from the least "dirty" to the most "dirty" items. A negative pressure seal check is mandatory for any elastomeric respirator.

  • Handling: Conduct all manipulations deep within the fume hood. Open the primary container, carefully transfer the desired amount, and immediately reseal the primary container.

  • Decontamination: Before removing any items, wipe the exterior of the primary container, the spatula, and any other equipment with a damp cloth (e.g., with 70% ethanol) to remove residual powder. Place all disposable items into a designated hazardous waste bag inside the hood.

  • Doffing PPE: Remove PPE in the prescribed order to prevent self-contamination. The outer gloves, which had direct contact, are removed first. The respirator is removed last, after you have exited the immediate work area.

  • Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Protocols: Preparedness and Response

Even with meticulous planning, accidents can occur. Your response must be swift, decisive, and correct.

Spill Response Plan

cluster_small Small Spill (<5g, Contained) cluster_large Large Spill (>5g, Uncontained) spill Spill Occurs assess Assess Risk: Size, Location, Aerosolization spill->assess alert_small Alert Personnel in Immediate Area assess->alert_small Small & Controllable evacuate EVACUATE Immediately assess->evacuate Large or Uncontrolled don_spill_ppe Don Spill Response PPE (Respirator, Goggles, Gloves) alert_small->don_spill_ppe cover Gently Cover with Wetted Absorbent Pads don_spill_ppe->cover collect Collect Debris into Hazardous Waste Container cover->collect decon Decontaminate Area collect->decon alert_large Alert Supervisor & Activate Alarm evacuate->alert_large isolate Isolate Area (Close Doors, Post Warnings) alert_large->isolate call_ehs Call Emergency Services / EHS isolate->call_ehs

Caption: Emergency Response Flowchart for a Chemical Spill.

Key Spill Control Principles:

  • DO NOT use a dry brush or sweep a dry powder spill, as this will generate dust that can be inhaled.[1]

  • Containment: For small spills, gently cover the powder with absorbent pads wetted with water (if the material is not water-reactive) to prevent aerosolization.

  • Cleanup: Use procedures that do not generate dust.[1] Collect all materials, including contaminated PPE, into a clearly labeled, sealed container for hazardous waste disposal.[1][7]

  • Large Spills: For any spill that cannot be managed confidently by laboratory personnel, evacuate the area immediately.[7][8][9] Close doors, restrict access, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8]

Personnel Exposure Response

Immediate action is critical to mitigate harm following an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][10][11] Hold the eyelids open to ensure the entire surface is rinsed.[10][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under an emergency safety shower.[9][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[1][12] If they are experiencing difficulty breathing, call for emergency medical assistance.

  • Ingestion: If the person is conscious, rinse their mouth with water.[1][12] Call a poison control center or seek immediate medical attention.[1] Do not induce vomiting unless directed to do so by medical personnel.

Decontamination and Disposal

Proper disposal is the final, critical step in the safe handling lifecycle of this chemical.

  • PPE: All disposable PPE (gloves, shoe covers, lab coats) that is contaminated or potentially contaminated must be disposed of as hazardous waste. Do not place it in the regular trash.

  • Chemical Waste: Unused chemical and any materials used for spill cleanup must be collected in a sealed, properly labeled hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.[1][2] Never pour chemical waste down the drain.

By integrating these principles and procedures into your daily laboratory operations, you build a robust culture of safety that protects the integrity of your research and, most importantly, the health of your team.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 3-Amino-2-chloro-6-methylphenol.
  • Santa Cruz Biotechnology, Inc. (2016).
  • Biochem Chemopharma.
  • ChemScene. Product Page: 2-Amino-6-methylphenol hydrochloride.
  • Weill Cornell Medicine.
  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • UBC Okanagan. (2021). General Chemical Spill Procedures.
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025).
  • Princeton University EHS. Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • New Mexico State University. (2016). Chemical Exposure and Spill Response Procedure.
  • Thermo Fisher Scientific. (2010).
  • Oakland University. (2025). Spill Control/Emergency Response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.